Product packaging for (2-Ethylpyridin-4-yl)boronic acid(Cat. No.:CAS No. 1189545-99-0)

(2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776
CAS No.: 1189545-99-0
M. Wt: 150.97 g/mol
InChI Key: CBMFWKBCFLYDDG-UHFFFAOYSA-N
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Description

(2-Ethylpyridin-4-yl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO2 and its molecular weight is 150.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10BNO2 B145776 (2-Ethylpyridin-4-yl)boronic acid CAS No. 1189545-99-0

Properties

IUPAC Name

(2-ethylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMFWKBCFLYDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634892
Record name (2-Ethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189545-99-0
Record name (2-Ethylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (2-Ethylpyridin-4-yl)boronic acid

This compound is a heterocyclic organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a pyridine ring with a boronic acid moiety, make it a valuable building block for the creation of complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental methodologies.

Core Chemical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure consists of a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid group at the 4-position.

PropertyValueSource
Molecular Formula C7H10BNO2[1][2]
Molecular Weight 150.97 g/mol [1]
CAS Number 1189545-99-0[2]
IUPAC Name (2-ethyl-4-pyridinyl)boronic acid[1]
Synonyms 2-Ethylpyridine-4-boronic acid, 2-Ethyl-4-pyridinyl-boronic Acid[1]

Computed Properties

PropertyValueSource
XLogP3-AA 0.9PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 151.0804587 Da[1]
Monoisotopic Mass 151.0804587 Da[1]
Topological Polar Surface Area 53.4 Ų[1]
Heavy Atom Count 11PubChem
Complexity 121[1]

Stability and Reactivity

Boronic acids are known for their stability under a range of conditions, which contributes to their utility in synthesis.[3] They are generally stable to air and moisture, although prolonged exposure can lead to dehydration to form boroxines (cyclic anhydrides). Pyridinylboronic acids, in particular, can be susceptible to protodeboronation, especially at the 2-position, but the 4-pyridinyl isomer exhibits greater stability.[4]

The key reactivity of boronic acids lies in their ability to undergo transmetalation with transition metal catalysts, most notably palladium, which is the cornerstone of the Suzuki-Miyaura cross-coupling reaction.[5] Boronic acids act as Lewis acids, and their pKa is typically around 9, but this can be influenced by substituents on the aromatic ring.[3][5]

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound and related pyridine boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[6][7]

Drug Discovery Significance:

  • Versatile Building Block: The pyridine moiety is a prevalent scaffold in a vast number of biologically active molecules and approved drugs.[6] this compound serves as a key intermediate for introducing this functional group into target molecules.[6]

  • Boron in Medicinal Chemistry: Boronic acid-containing compounds themselves have shown significant therapeutic potential.[3][8] The first FDA-approved boronic acid drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[3][8] This has spurred further interest in boronic acids as pharmacophores.[8] Boronic acids can form reversible covalent bonds with diols, a property that has been exploited in drug design to target enzymes and sugars.[5]

Experimental Protocols

General Synthesis of Pyridinylboronic Acids:

Several methods are employed for the synthesis of pyridinylboronic acids, including:[4]

  • Halogen-Metal Exchange: This typically involves the reaction of a halopyridine with an organolithium reagent followed by quenching with a trialkyl borate.[4][9]

  • Palladium-Catalyzed Cross-Coupling: The reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.[4][10]

  • C-H Borylation: Direct borylation of a C-H bond on the pyridine ring using an iridium or rhodium catalyst.[4]

General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol describes a typical procedure for the coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent(s) to the reaction mixture.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Suzuki_Miyaura_Coupling Aryl_Halide Ar-X (Aryl Halide) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid (2-Ethylpyridin-4-yl)B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Py Product Ar-(2-Ethylpyridin-4-yl) (Coupled Product) Reductive_Elimination->Product Catalyst_Regen Pd(0) Catalyst (Regenerated) Reductive_Elimination->Catalyst_Regen

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental_Workflow Start Start: Reaction Setup Step1 Combine Aryl Halide, This compound, and Base Start->Step1 Step2 Purge with Inert Gas Step1->Step2 Step3 Add Degassed Solvent(s) and Palladium Catalyst Step2->Step3 Step4 Heat and Stir (Reaction Monitoring) Step3->Step4 Step5 Cool and Perform Aqueous Workup Step4->Step5 Step6 Extract with Organic Solvent, Dry, and Concentrate Step5->Step6 Step7 Purify Product (e.g., Column Chromatography) Step6->Step7 End End: Isolated Product Step7->End

Caption: Typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]

References

(2-Ethylpyridin-4-yl)boronic Acid: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (2-Ethylpyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a probable synthetic route based on established methodologies for analogous pyridylboronic acids and details the expected analytical characterization of the target compound.

Introduction

This compound, with the chemical formula C₇H₁₀BNO₂, is a member of the heteroarylboronic acid family.[1] Its structure, featuring a pyridine ring substituted with an ethyl group and a boronic acid moiety, makes it a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures found in many pharmaceutical agents and functional materials. The ability to introduce the 2-ethylpyridine scaffold is of particular interest in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds.

Synthesis of this compound

A prevalent and effective method for the synthesis of pyridinylboronic acids is through a halogen-metal exchange of a suitable halopyridine precursor, followed by borylation with a trialkyl borate.[2] For the preparation of this compound, a logical starting material is 4-bromo-2-ethylpyridine.

The proposed synthesis involves the lithiation of 4-bromo-2-ethylpyridine using a strong organolithium base, such as n-butyllithium, at low temperatures to generate the corresponding 4-lithiated pyridine intermediate. This highly reactive species is then quenched with a trialkyl borate, for instance, triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired this compound. An alternative approach involves a palladium-catalyzed cross-coupling reaction between the halopyridine and a diboron reagent like bis(pinacolato)diboron, which would yield the corresponding pinacol ester.[3]

Experimental Protocol: Synthesis via Halogen-Metal Exchange

Materials:

  • 4-Bromo-2-ethylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 4-bromo-2-ethylpyridine (1.0 equivalent) dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 2 M aqueous HCl with cooling in an ice bath. The mixture is stirred vigorously for 1-2 hours.

  • Work-up: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Synthesis Workflow Diagram

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 4-Bromo-2-ethylpyridine 4-Bromo-2-ethylpyridine Lithiation_with_nBuLi Lithiation with n-BuLi (-78 °C, THF) 4-Bromo-2-ethylpyridine->Lithiation_with_nBuLi 1. Borylation Borylation with Triisopropyl borate Lithiation_with_nBuLi->Borylation 2. Hydrolysis Acidic Hydrolysis (e.g., 2M HCl) Borylation->Hydrolysis 3. (2-Ethylpyridin-4-yl)boronic_acid This compound Hydrolysis->(2-Ethylpyridin-4-yl)boronic_acid 4.

Caption: A workflow diagram illustrating the synthesis of this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be carried out using a combination of spectroscopic and analytical techniques. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), sample preparation and the choice of analytical conditions are crucial for obtaining unambiguous data.

Data Presentation: Physicochemical and Spectroscopic Data

PropertyExpected Value / Data
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol [1]
Appearance White to off-white solid
Melting Point Not definitively reported; expected to be a high-melting solid, similar to other pyridylboronic acids. For example, the melting point of 2-Chloro-4-pyridinylboronic acid is 155-163 °C.[4]
¹H NMR (400 MHz, Methanol-d₄)Expected Chemical Shifts (δ, ppm): ~8.4 (d, 1H, pyridine-H6), ~7.8 (s, 1H, pyridine-H3), ~7.7 (d, 1H, pyridine-H5), ~2.9 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃). Note: The B(OH)₂ protons are typically not observed due to exchange with the deuterated solvent.
¹³C NMR (101 MHz, Methanol-d₄)Expected Chemical Shifts (δ, ppm): ~165 (pyridine-C2), ~150 (pyridine-C6), ~140 (C-B), ~125 (pyridine-C5), ~122 (pyridine-C3), ~28 (-CH₂-), ~14 (-CH₃). Note: The carbon attached to boron may show a broad signal or be unobserved due to quadrupolar relaxation.
Mass Spectrometry (ESI+) Expected m/z: 152.0877 [M+H]⁺, 174.0696 [M+Na]⁺. Fragmentation may involve the loss of water or the boronic acid group.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of deuterated methanol (Methanol-d₄) in an NMR tube. Methanol-d₄ is often preferred over chloroform-d or DMSO-d₆ for boronic acids as it can break up the trimeric boroxine anhydrides, leading to sharper and more easily interpretable spectra.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent signals (Methanol-d₄: δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).[5]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Analysis: Determine the mass of the molecular ion ([M+H]⁺) and any other significant adducts or fragments. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Melting Point Determination:

  • Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube.

  • Measurement: Determine the melting point range using a standard melting point apparatus.

Characterization Logic Diagram

G Characterization of this compound cluster_sample Synthesized Product cluster_purification Purification cluster_analysis Analytical Techniques cluster_confirmation Confirmation Crude_Product Crude this compound Purification Recrystallization or Column Chromatography Crude_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS MP Melting Point Determination Purification->MP Structure_Purity Structure and Purity Confirmation NMR->Structure_Purity MS->Structure_Purity MP->Structure_Purity

Caption: A logical workflow for the characterization of this compound.

References

(2-Ethylpyridin-4-yl)boronic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in modern organic synthesis. Its structural motif, featuring a pyridine ring substituted with both an ethyl group and a boronic acid moiety, makes it a versatile reagent, particularly in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The pyridine core is a common scaffold in many biologically active compounds, and the ability to introduce this moiety with substitution patterns through cross-coupling reactions is of significant interest to drug development professionals. This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic application of this compound.

Molecular Structure and Properties

This compound possesses the chemical formula C7H10BNO2.[1] The molecule consists of a pyridine ring where the nitrogen atom is at position 1. An ethyl group is attached at the 2-position, and a boronic acid group (-B(OH)2) is at the 4-position.

2D Structure:

PropertyValueSource
Molecular Formula C7H10BNO2[1]
Molecular Weight 150.97 g/mol [2][3]
IUPAC Name (2-ethyl-4-pyridinyl)boronic acid[2]
CAS Number 1189545-99-0[1]
Physical State Solid (presumed)General knowledge
Storage Temperature Inert atmosphere, store in freezer, under -20°C[4]

Experimental Protocols

The synthesis of pyridinylboronic acids can be achieved through several methods, with one of the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[5] Below is a representative protocol for the synthesis of a 2-substituted pyridin-4-ylboronic acid, adapted from general procedures for analogous compounds.

Representative Synthesis of this compound via Lithiation of 4-Bromo-2-ethylpyridine

This protocol describes a two-step process: the synthesis of the 4-bromo-2-ethylpyridine precursor and its subsequent conversion to the target boronic acid.

Step 1: Synthesis of 4-Bromo-2-ethylpyridine (Precursor) This step is hypothetical as a direct precursor synthesis was not found. It is based on common pyridine functionalization methods.

Step 2: Synthesis of this compound This procedure involves a lithium-halogen exchange followed by reaction with triisopropyl borate.

Materials and Reagents:

  • 4-Bromo-2-ethylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 4-bromo-2-ethylpyridine (1.0 equivalent) and anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred at -78 °C for 1 hour after the addition is complete.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred for 1 hour.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures. This reaction is a powerful tool in the synthesis of pharmaceuticals and other complex organic molecules.

Below is a general protocol for a Suzuki-Miyaura coupling reaction using a pyridinylboronic acid.

General Protocol for Suzuki-Miyaura Coupling:

Materials and Reagents:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., Aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: The vessel is sealed and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Degassed solvent is added via syringe.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring for the required time (2-24 hours), or heated in a microwave reactor. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualization of Application

The following diagram illustrates the logical workflow of a Suzuki-Miyaura cross-coupling reaction, a key application for this compound.

Suzuki_Miyaura_Coupling Reactants Reactants invis1 Reactants->invis1 BoronicAcid This compound BoronicAcid->invis1 ArylHalide Aryl Halide (Ar-X) ArylHalide->invis1 CatalystSystem Catalyst System invis2 CatalystSystem->invis2 Palladium Pd(0) Catalyst Palladium->invis2 Base Base (e.g., K2CO3) Base->invis2 Solvent Solvent Solvent->invis2 Process Reaction Process OxidativeAddition Oxidative Addition Transmetalation Transmetalation OxidativeAddition->Transmetalation Forms Ar-Pd(II)-X ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Forms Ar-Pd(II)-Ar' ReductiveElimination->Palladium Regenerates Catalyst Product Coupled Product ReductiveElimination->Product Forms C-C bond invis1->OxidativeAddition Input invis2->OxidativeAddition Input

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Ethylpyridin-4-yl)boronic acid (CAS: 1189545-99-0)

Introduction

This compound, with the CAS number 1189545-99-0, is a heterocyclic organoboron compound. Structurally, it features a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid functional group [-B(OH)₂] at the 4-position. Boronic acids, particularly heteroaryl boronic acids, are crucial building blocks in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them indispensable reagents, especially in the realm of medicinal chemistry and materials science.[1][2]

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction is one of the most powerful methods for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.[3][5] The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous biologically active compounds. The specific substitution pattern of this reagent offers a unique vector for molecular elaboration, allowing researchers to introduce an ethyl-substituted pyridine ring into target molecules to modulate properties such as solubility, metabolic stability, and target binding affinity.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. While some physical properties like melting and boiling points are not consistently reported in publicly available literature, computed values and data for analogous compounds provide useful estimates.

PropertyValueSource
CAS Number 1189545-99-0[6][7]
Molecular Formula C₇H₁₀BNO₂[6][7]
Molecular Weight 150.97 g/mol [6][8]
IUPAC Name (2-ethyl-4-pyridinyl)boronic acid[6]
Appearance Typically a solid[9]
Melting Point Data not available (analogue 4-Pyridineboronic acid pinacol ester melts at 149-153 °C)[9]
Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While a specific experimental spectrum for this exact compound is not publicly available, characteristic chemical shifts can be predicted based on analyses of similar structures.[10][11][12]

NucleusTypical Chemical Shift (δ, ppm)Notes
¹H NMR 8.5 - 8.7 (d, 1H, Py-H6)7.9 - 8.1 (s, 1H, Py-H3)7.8 - 8.0 (d, 1H, Py-H5)2.8 - 3.0 (q, 2H, -CH₂CH₃)1.2 - 1.4 (t, 3H, -CH₂CH₃)The B(OH)₂ protons are often broad and may exchange with solvent. Chemical shifts are approximate and depend on the solvent used (e.g., DMSO-d₆, CDCl₃).
¹³C NMR ~165 (C2)~152 (C6)~145 (C4-B)~125 (C3)~122 (C5)~28 (-CH₂CH₃)~14 (-CH₂CH₃)The carbon attached to the boron atom (C4) may show broadening due to quadrupolar relaxation of the boron nucleus.[13]
¹¹B NMR 27 - 30 ppmThis is a characteristic range for trigonal planar arylboronic acids. The signal is typically broad.[10]

Synthesis and Reactivity

Proposed Synthesis

The synthesis of pyridinylboronic acids can be achieved through several established methods, including halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.[14] A plausible synthetic route for this compound starts from commercially available 2-ethyl-4-chloropyridine or 2-ethyl-4-bromopyridine. The process involves a lithium-halogen exchange at low temperature, followed by quenching the resulting pyridyllithium intermediate with a borate ester.

Synthesis_of_2_Ethylpyridin_4_yl_boronic_acid cluster_step1 cluster_step2 Start 2-Ethyl-4-halopyridine (X = Cl, Br) Intermediate 2-Ethyl-4-pyridyllithium Start->Intermediate Product_Complex Boronate Ester Intermediate Intermediate->Product_Complex 2. BorateEster Triisopropyl borate B(O-iPr)₃ BorateEster->Product_Complex Final_Product This compound Product_Complex->Final_Product 3. AcidWorkup Acidic Workup (e.g., HCl) AcidWorkup->Final_Product Reagent1 n-BuLi or s-BuLi THF, -78 °C Reagent2 -78 °C to RT

Caption: Proposed synthetic workflow for this compound.

Reactivity in Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new C-C bond between the boronic acid's pyridine ring and an aryl, heteroaryl, or vinyl halide/triflate. The reaction is tolerant of a wide range of functional groups and is a cornerstone of modern synthetic chemistry.[15]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X).

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from procedures for structurally similar pyridinylboronic acids and should be optimized for this specific substrate.[1]

Materials:

  • 2-Ethyl-4-bromopyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)

  • Triisopropyl borate (1.5 equiv)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-ethyl-4-bromopyridine in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add triisopropyl borate dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol for the coupling of this compound with an aryl bromide.[3][16]

Suzuki_Coupling_Workflow A 1. Setup Reaction Vessel Add boronic acid (1.2 equiv), aryl bromide (1.0 equiv), base (e.g., K₂CO₃, 2.0 equiv), and Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%). B 2. Add Solvent & Degas Add solvent (e.g., 1,4-Dioxane/H₂O 4:1). Degas the mixture by bubbling with Argon for 15-20 min. A->B C 3. Heat Reaction Heat the mixture to 80-100 °C under Argon. Monitor reaction progress by TLC or LC-MS. B->C D 4. Workup Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate). C->D E 5. Purification Dry the combined organic layers (e.g., with Na₂SO₄), filter, and concentrate. Purify by column chromatography. D->E

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handling: Wash hands and exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as boronic acids can be sensitive to air.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Ethylpyridin-4-yl)boronic acid, a heterocyclic organoboron compound of significant interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, and key chemical reactions, including a representative synthetic protocol and its application in cross-coupling reactions.

Compound Identification and Structure

This compound is a pyridine derivative containing a boronic acid functional group. This structural feature makes it a valuable building block in organic synthesis, particularly for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (2-ethyl-4-pyridinyl)boronic acid[1]
CAS Number 1189545-99-0[1][2]
Molecular Formula C7H10BNO2[1][2]
Molecular Weight 150.97 g/mol [1][3]
SMILES B(C1=CC(=NC=C1)CC)(O)O[1]
InChI InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3[1]
Synonyms 2-ETHYLPYRIDINE-4-BORONIC ACID, 2-Ethyl-4-pyridinyl-boronic Acid, (2-ethyl-4-pyridyl)boronic acid[1]

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following tables summarize computed data and general properties characteristic of pyridine-containing boronic acids.

Table 2: Computed Physical and Chemical Properties

PropertyValueSource
Molecular Weight 150.97 g/mol PubChem[1]
Exact Mass 151.0804587 DaPubChem[1]
Topological Polar Surface Area 53.4 ŲPubChem[1]
Storage Temperature Inert atmosphere, store in freezer, under -20°CBLD Pharm[3]

Boronic acids are known to have pKa values generally ranging from 4 to 10.[4][5] The specific pKa is influenced by the electronic nature of the substituents on the aromatic ring.[4][6] For aryl boronic acids, electron-withdrawing groups tend to decrease the pKa, making them more acidic, while electron-donating groups increase the pKa.[4]

The solubility of boronic acids can be a challenge in formulation, with many exhibiting low solubility in aqueous solutions.[7] However, their solubility can be enhanced through the formation of reversible covalent complexes with diols, such as mannitol, which form boronic acid esters.[7]

Chemical Reactivity and Applications

This compound is primarily utilized as a reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[8][9]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[10] The pyridine nitrogen in this compound can influence the reaction conditions required for efficient coupling. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition arx Aryl/Heteroaryl Halide (R-X) arx->oxidative_addition pd_complex Pd(II) Complex (R-Pd(II)-X)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid This compound (Ar-B(OH)2) boronic_acid->transmetalation base Base (e.g., K2CO3, Cs2CO3) base->transmetalation pd_intermediate Pd(II) Intermediate (R-Pd(II)-Ar)L2 transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R-Ar) reductive_elimination->product

Suzuki-Miyaura cross-coupling reaction cycle.

Experimental Protocols

Detailed experimental procedures for the synthesis and use of this compound are not widely published. However, a representative two-step synthesis can be adapted from protocols for structurally similar pyridyl boronic acids.[11]

Representative Synthesis of a Pyridyl Boronic Acid

The synthesis of pyridyl boronic acids often involves a halogenation step followed by a lithium-halogen exchange and subsequent borylation.

Synthesis_Workflow start Starting Material (e.g., 2-Ethylpyridine) step1 Step 1: Halogenation (e.g., Bromination) start->step1 intermediate Halogenated Intermediate (e.g., 4-Bromo-2-ethylpyridine) step1->intermediate step2 Step 2: Lithium-Halogen Exchange & Borylation intermediate->step2 product Final Product (this compound) step2->product reagents1 Reagents: - n-Butyllithium - 1,2-Dibromo-1,1,2,2-tetrachloroethane reagents1->step1 reagents2 Reagents: - n-Butyllithium - Triisopropyl borate - Acidic workup reagents2->step2

References

An In-depth Technical Guide to the Reactivity and Stability of (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound with the chemical formula C₇H₁₀BNO₂ and a molecular weight of 150.97 g/mol .[1] Its structure, featuring a pyridine ring substituted with an ethyl group at the 2-position and a boronic acid group at the 4-position, makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of the reactivity and stability of this compound, drawing upon data from structurally similar pyridylboronic acids to infer its chemical behavior where specific data is unavailable.

Core Properties

PropertyValueSource
IUPAC Name (2-ethyl-4-pyridinyl)boronic acidPubChem
CAS Number 1189545-99-0[1]
Molecular Formula C₇H₁₀BNO₂[1]
Molecular Weight 150.97 g/mol [1]
Physical Form Solid (presumed)General knowledge

Reactivity

The primary utility of this compound in organic synthesis lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In this reaction, the organoborane (in this case, this compound) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base.

A generalized reaction scheme is as follows:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R-X Organic Halide (R-X) Coupled_Product Coupled Product (R-2-Ethylpyridin-4-yl) R-X->Coupled_Product Boronic_Acid This compound Boronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst Base Base Byproducts Byproducts Experimental_Workflow A Combine aryl halide, boronic acid, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add palladium catalyst and ligand. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and perform aqueous workup. E->F G Purify the crude product by column chromatography. F->G H Characterize the final product. G->H Protodeboronation Boronic_Acid This compound Decomposition Protodeboronation Boronic_Acid->Decomposition Proton_Source H⁺ (from water, acid, or base) Proton_Source->Decomposition Product 2-Ethylpyridine Decomposition->Product Byproduct B(OH)₃ Decomposition->Byproduct

References

Spectroscopic Profile of (2-Ethylpyridin-4-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Ethylpyridin-4-yl)boronic acid and its derivatives. Due to the limited availability of public experimental data for this compound (CAS 1189545-99-0), this guide incorporates data from its closely related pinacol ester, this compound pinacol ester (CAS 741709-60-4), to provide a comprehensive analytical framework. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound, which is of interest in synthetic and medicinal chemistry.

Physicochemical Properties

Basic physicochemical properties of this compound are essential for its handling and analysis.

PropertyValueSource
Molecular Formula C₇H₁₀BNO₂PubChem[1]
Molecular Weight 150.97 g/mol PubChem[1]
CAS Number 1189545-99-0PubChem[1]

Spectroscopic Data

The following sections present available and expected spectroscopic data for this compound and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Data for this compound pinacol ester

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: While a ¹H NMR spectrum for the pinacol ester is noted to be available from commercial suppliers, the specific peak data is not provided in the search results.

Expected ¹³C NMR Data for this compound:

Predicting the ¹³C NMR chemical shifts is guided by the analysis of similar pyridine and boronic acid compounds. The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.

Chemical Shift Range (ppm)Assignment
~160-165C2 (Carbon adjacent to Nitrogen)
~120-130C3, C5 (CH)
Broad or unobservedC4 (Carbon attached to Boron)
~145-150C6 (CH)
~25-30-CH₂-
~10-15-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2.2: Mass Spectrometry Data for this compound

m/zIonNotes
151.08[M+H]⁺Expected molecular ion peak for the protonated molecule.
133.07[M-H₂O+H]⁺Loss of a water molecule is a common fragmentation for boronic acids.
Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 2.3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3600-3200 (broad)O-H stretchB(OH)₂
~3050C-H stretch (aromatic)Pyridine ring
2970-2850C-H stretch (aliphatic)Ethyl group
~1600, ~1470C=C, C=N stretchPyridine ring
~1350B-O stretchBoronic acid
~1020B-C stretchBoronic acid

Experimental Protocols

Detailed experimental methodologies are critical for obtaining high-quality spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is important as boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, which can complicate the spectra. Using a coordinating solvent like DMSO-d₆ can help to minimize this.

  • Instrumentation : A standard NMR spectrometer with a frequency of 400 MHz or higher is recommended for good resolution.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16-64 scans are typically sufficient.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled ¹³C experiment.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

Mass Spectrometry
  • Technique : Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

  • Sample Preparation : Prepare a dilute solution of the sample (around 1 µg/mL) in a solvent such as methanol or acetonitrile. A small amount of formic acid can be added to aid in protonation for positive ion mode.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Infrared (IR) Spectroscopy
  • Technique : Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation : A standard FT-IR spectrometer.

  • Analysis : The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Verification IR Infrared Spectroscopy (e.g., ATR-FTIR) Purification->IR Functional Group Identification Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

(2-Ethylpyridin-4-yl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the realm of drug discovery and development. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides an in-depth overview of its synonyms, chemical identifiers, a representative synthetic protocol, and its role in synthetic workflows.

Core Identifiers and Synonyms

For researchers and scientists, accurate identification of chemical compounds is paramount. The following table summarizes the key identifiers and common synonyms for this compound, ensuring clarity and precision in experimental design and data reporting.[1][2]

Identifier TypeValue
IUPAC Name (2-ethyl-4-pyridinyl)boronic acid
CAS Number 1189545-99-0
PubChem CID 23546914
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol
InChI InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3
InChIKey CBMFWKBCFLYDDG-UHFFFAOYSA-N
SMILES CCC1=NC=CC(B(O)O)=C1
Synonyms 2-ETHYLPYRIDINE-4-BORONIC ACID, 2-Ethyl-4-pyridinyl-boronic Acid, (2-ethyl-4-pyridyl)boronic acid, B-(2-ethyl-4-pyridinyl)-Boronic acid

Synthetic Methodology: A Representative Protocol

Step 1: Synthesis of 2-Bromo-4-ethylpyridine (Intermediate)

A directed ortho-metalation approach can be employed for the regioselective bromination of 4-ethylpyridine.

Procedure:

  • To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.

  • Slowly add 4-ethylpyridine to the LDA solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours to ensure complete metalation.

  • Add a solution of a bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, in THF dropwise.

  • Allow the reaction mixture to warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding water at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2-bromo-4-ethylpyridine.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange with the brominated intermediate, followed by trapping with a borate ester.

Procedure:

  • Dissolve 2-bromo-4-ethylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C to facilitate the lithium-halogen exchange.

  • Slowly add triisopropyl borate to the reaction mixture.

  • Allow the reaction to stir at -78 °C for another 2-3 hours and then let it warm to room temperature overnight.

  • Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) at 0 °C and stir for 1 hour.

  • Adjust the pH of the aqueous layer to be slightly basic with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent.

  • Acidify the aqueous layer again to a slightly acidic pH.

  • Extract the product into an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[5][6] This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[5][6]

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Suzuki_Miyaura_Coupling A This compound F Reaction Mixture A->F B Aryl/Heteroaryl Halide (R-X) B->F C Palladium(0) Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane, Toluene) E->F G Heating (e.g., 80-100 °C) F->G Reaction H Workup & Purification G->H Post-reaction I Coupled Product H->I Isolation

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key components and steps in a typical Suzuki-Miyaura coupling. The this compound, along with an aryl or heteroaryl halide, a palladium catalyst, a base, and a solvent are combined. The mixture is then heated to drive the reaction to completion. Following the reaction, a standard workup and purification procedure is performed to isolate the desired coupled product. The versatility of this reaction allows for the synthesis of a wide array of complex molecules, making this compound a valuable tool for medicinal chemists and drug development professionals.[7]

References

The Advent and Ascension of Pyridineboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridineboronic acids, a class of organoboron compounds, have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity have positioned them as key building blocks in the construction of complex molecules, particularly in the realm of pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, and core applications of pyridineboronic acids, with a focus on their synthesis and utility in drug development.

Discovery and Historical Context

The broader family of boronic acids has a history dating back to 1860, when Edward Frankland reported the first synthesis of ethylboronic acid.[1] However, the specific discovery of pyridineboronic acids is more recent and is intrinsically linked to the development of cross-coupling reactions.

The seminal work on the Suzuki-Miyaura cross-coupling reaction, first published by Akira Suzuki in 1979, created a demand for a diverse array of boronic acids as coupling partners.[2] This reaction, which facilitates the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst, has become a cornerstone of modern organic synthesis.[2]

While the exact first synthesis of a pyridineboronic acid is not definitively documented in a single landmark publication, early methodologies for their preparation centered on the metal-halogen exchange of corresponding pyridinyl halides followed by borylation.[3] This approach remains a fundamental and cost-effective method for their large-scale production.[3] The development of more stable boronic esters and improved synthetic protocols has further expanded the accessibility and utility of this important class of reagents.

Synthesis of Pyridineboronic Acids

The synthesis of pyridineboronic acids is primarily achieved through the reaction of an organometallic pyridine intermediate with a borate ester. The choice of starting materials and reaction conditions is crucial and depends on the desired isomer (2-, 3-, or 4-pyridineboronic acid) and the presence of other functional groups.

General Synthetic Approaches

Several methods have been developed for the synthesis of pyridineboronic acids, with the most common being:

  • Halogen-Metal Exchange and Borylation: This is the most traditional and widely used method, involving the reaction of a halopyridine with an organolithium or Grignard reagent to form a pyridyllithium or pyridylmagnesium species, which is then quenched with a trialkyl borate.[3]

  • Palladium-Catalyzed Cross-Coupling: This method involves the reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst.[3]

  • Iridium- or Rhodium-Catalyzed C-H Borylation: This newer approach allows for the direct borylation of the pyridine C-H bond, offering high atom economy.[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 2-, 3-, and 4-pyridineboronic acid.

2.2.1. Synthesis of 2-Pyridineboronic Acid

This protocol describes the synthesis of 2-pyridineboronic acid from 2-bromopyridine via a lithium-halogen exchange reaction.

Materials:

  • 2-Bromopyridine (1.58 g, 10 mmol)[4][5]

  • Triisopropyl borate (3.76 g, 20 mmol)[4][5]

  • n-Butyllithium (1.6 M in hexane, 6.25 mL, 10 mmol)[4][5]

  • Anhydrous toluene (14 mL)[4][5]

  • Anhydrous THF (7 mL)[4][5]

  • Concentrated hydrochloric acid (1 mL)[4][5]

  • Saturated sodium bicarbonate solution[4][5]

  • Dichloromethane[4][5]

  • 5% Brine solution[4][5]

  • Anhydrous sodium sulfate[4][5]

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-bromopyridine and triisopropyl borate in a mixture of anhydrous toluene and THF.[4][5]

  • Cool the solution to -30 °C with stirring.[4][5]

  • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -30 °C.[4][5]

  • Stir the reaction mixture at -30 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 3 hours.[4][5]

  • Monitor the reaction completion by TLC.[4][5]

  • Quench the reaction by slowly adding concentrated hydrochloric acid and stir for 1 hour at room temperature.[4][5]

  • Pour the mixture into 200 mL of ice water.[4][5]

  • Adjust the pH to 8 with saturated sodium bicarbonate solution.[4][5]

  • Extract the aqueous layer three times with dichloromethane.[4][5]

  • Combine the organic layers, wash with 5% brine, and dry over anhydrous sodium sulfate.[4][5]

  • Filter and concentrate the organic phase under reduced pressure.[4][5]

  • Purify the residue by silica gel column chromatography to yield 2-pyridineboronic acid.[4][5]

Yield: 81%[4][5]

2.2.2. Synthesis of 3-Pyridylboronic Acid

This protocol details the preparation of 3-pyridylboronic acid from 3-bromopyridine using an in situ quench with triisopropyl borate.

Materials:

  • 3-Bromopyridine (19.3 mL, 200 mmol)[6]

  • Triisopropyl borate (55.4 mL, 240 mmol)[6]

  • n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)[6]

  • Toluene (320 mL)[6]

  • THF (80 mL)[6]

  • 2 M Hydrochloric acid[6]

  • Acetonitrile[6]

Procedure:

  • To a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, add toluene, THF, triisopropyl borate, and 3-bromopyridine.[6]

  • Cool the mixture to -40 °C using a dry ice/acetone bath.[6]

  • Add n-butyllithium solution dropwise over 1 hour, maintaining the temperature at -40 °C.[6]

  • Stir the reaction mixture for an additional 30 minutes at -40 °C.[6]

  • Quench the reaction by adding 2 M HCl.[6]

  • Separate the aqueous layer and wash the organic layer with 2 M HCl.[6]

  • Combine the aqueous layers and adjust the pH to 7.2 with aqueous NaOH.[6]

  • Concentrate the aqueous solution under reduced pressure.[6]

  • Add acetonitrile to the residue and stir.[6]

  • Filter the mixture and concentrate the filtrate.[6]

  • Crystallize the product from acetonitrile to obtain tris(3-pyridyl)boroxin, which can be used as 3-pyridylboronic acid.[6]

2.2.3. Synthesis of Pyridine-4-boronic Acid

This protocol outlines the synthesis of pyridine-4-boronic acid from 4-bromopyridine.

Materials:

  • 4-Bromopyridine (1.5 g, 10 mmol)[7]

  • Anhydrous THF (40 mL)[7]

  • n-Butyllithium (2.2 M solution, 5 mL, 11 mmol)[7]

  • Trimethyl borate (4 mL)[7]

  • 2 M Hydrochloric acid[7]

  • n-Hexane[7]

Procedure:

  • Under an argon atmosphere, place 4-bromopyridine in a Schlenk flask and add anhydrous THF.[7]

  • Cool the reaction mixture to -78 °C.[7]

  • Slowly add n-butyllithium dropwise and maintain the temperature at -78 °C for 1 hour.[7]

  • Add trimethyl borate and continue the reaction at -78 °C for 1 hour.[7]

  • Slowly warm the mixture to room temperature and stir overnight.[7]

  • Quench the reaction with 2 M hydrochloric acid.[7]

  • Purify the product by recrystallization from n-hexane to obtain pyridine-4-boronic acid hydrochloride.[7]

Yield: 65%[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for pyridineboronic acids and their synthesis.

Table 1: Synthesis of Pyridineboronic Acids - Reaction Conditions and Yields

Starting MaterialReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
2-Bromopyridinen-BuLi, Triisopropyl borateToluene, THF-30 to RT681[4][5]
3-Bromopyridinen-BuLi, Triisopropyl borateToluene, THF-401.5Not specified[6]
4-Bromopyridinen-BuLi, Trimethyl borateTHF-78 to RT~1865[7][8]

Table 2: Physicochemical Properties of Pyridineboronic Acids

CompoundpKa1pKa2Reference
3-Pyridineboronic Acid4.348.19[9]
4-Pyridineboronic Acid3.85Not reported[9]

Note: pKa1 corresponds to the pyridinium ion, and pKa2 corresponds to the boronic acid moiety.

Core Applications in Drug Discovery and Development

Pyridineboronic acids are pivotal in drug discovery, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction, which is extensively used to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs).[10] The pyridine motif is a common feature in many approved drugs, and pyridineboronic acids provide a versatile means of incorporating this important heterocycle.[11]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The catalytic cycle, illustrated below, involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[2][12][13]

Suzuki_Miyaura_Cycle cluster_start Starting Materials pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 (Coupled Product) r1x R1-X (Organohalide) r2boh2 R2-B(OH)2 (Pyridineboronic Acid) base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pyridineboronic Acids as Pharmacophores

Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site serine residues in enzymes.[1] This has led to the development of boronic acid-containing drugs, such as the proteasome inhibitor bortezomib.[1] While many current pyridine-containing drugs do not feature a boronic acid in the final structure, the exploration of pyridineboronic acids as APIs is an active area of research.

The following workflow illustrates a general approach to utilizing pyridineboronic acids in a drug discovery program.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_coupling Library Generation cluster_screening Screening and Optimization start Halopyridine boronic_acid Pyridineboronic Acid Synthesis start->boronic_acid coupling Suzuki-Miyaura Cross-Coupling boronic_acid->coupling library Compound Library coupling->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Drug discovery workflow utilizing pyridineboronic acids.

Conclusion

The discovery and development of pyridineboronic acids have significantly impacted the fields of organic synthesis and medicinal chemistry. From their initial use as reagents in the powerful Suzuki-Miyaura cross-coupling reaction to their emerging potential as pharmacophores, these compounds continue to be of high interest to researchers. The synthetic protocols outlined in this guide provide a practical foundation for their preparation, and the ongoing exploration of their applications promises to yield new and innovative solutions in drug discovery and beyond.

References

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as a cornerstone of modern organic synthesis, offering a versatile and robust platform for the construction of complex molecular architectures. Their unique reactivity, stability, and generally low toxicity have made them indispensable tools in academic research, industrial chemistry, and particularly in the realm of drug discovery and development. This technical guide provides an in-depth exploration of the core applications of boronic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Core Applications of Boronic Acids

The utility of boronic acids in organic synthesis is vast and continually expanding. Key applications include their pivotal role in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, their use as versatile protecting groups, and their emerging applications in catalysis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of boronic acids, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboronic acid and an organic halide or triflate. Its broad substrate scope, high functional group tolerance, and stereospecificity have cemented its status as a go-to method for the synthesis of biaryls, polyenes, and other conjugated systems prevalent in pharmaceuticals and advanced materials.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_transmetalation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate [R²B(OH)₃]⁻ Boronate->Transmetalation - X⁻, - B(OH)₃ Base Base (e.g., K₂CO₃) BoronicAcid R²B(OH)₂ BoronicAcid->Boronate + OH⁻ RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes the performance of various arylboronic acids in the Suzuki-Miyaura coupling with different aryl halides, showcasing the versatility and efficiency of this reaction.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
24-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₃PO₄Dioxane/H₂O10098
31-Iodonaphthalene2-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8092
42-Bromopyridine3-Furylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME8588
54-Trifluoromethylphenyl bromide4-Formylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O10091
Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N- and O-nucleophiles. A key advantage of the Chan-Lam coupling is its operational simplicity, as it can often be performed at room temperature and is tolerant of air and moisture, which is a significant advantage over many palladium-catalyzed cross-coupling reactions.[2]

The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle, with the copper catalyst facilitating the coupling of the boronic acid and the nucleophile.

Chan_Lam_Cycle CuII Cu(II)L₂ Coordination Coordination CuII->Coordination + Nu-H CuII_Nuc [L₂Cu(II)-NuH] Coordination->CuII_Nuc Transmetalation Transmetalation CuII_Nuc->Transmetalation CuII_Ar_Nuc [L₂Cu(II)(Ar)(NuH)] Transmetalation->CuII_Ar_Nuc BoronicAcid ArB(OH)₂ BoronicAcid->Transmetalation RedElim Reductive Elimination CuII_Ar_Nuc->RedElim Product Ar-Nu RedElim->Product Cu0 Cu(0)L₂ RedElim->Cu0 Oxidation Oxidation (O₂) Cu0->Oxidation Oxidation->CuII Regeneration of Catalyst

Catalytic Cycle of the Chan-Lam Coupling Reaction.

Quantitative Data for Chan-Lam Coupling:

This table presents representative yields for the Chan-Lam coupling of various arylboronic acids with amines and phenols, demonstrating the broad applicability of this transformation.

EntryNucleophileArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT85
2Phenol4-Methoxyphenylboronic acidCu(OAc)₂ (10)Et₃NCH₂Cl₂RT92
3Pyrrolidine3,5-Dimethylphenylboronic acidCu(OAc)₂ (10)PyridineTHFRT88
4Imidazole4-Chlorophenylboronic acidCu(OAc)₂ (10)-MeOHRT95
5Benzylamine2-Naphthylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT78
Boronic Acids as Protecting Groups

The reversible formation of boronate esters from boronic acids and diols makes them excellent protecting groups for diols. Conversely, boronic acids themselves can be protected to modulate their reactivity. This strategy is particularly useful in multi-step syntheses where the boronic acid moiety needs to be preserved through various reaction conditions. The most common protecting groups are pinacol and N-methyliminodiacetic acid (MIDA).

Pinacol esters are relatively stable and can be purified by column chromatography.[3] MIDA boronates are exceptionally stable to a wide range of reaction conditions and can be carried through multiple synthetic steps, including other cross-coupling reactions.[4] The protected MIDA boronate is inert until deprotected under basic conditions, allowing for a "slow-release" of the active boronic acid.[5]

Protecting_Group_Workflow cluster_protection Protection cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection cluster_coupling Cross-Coupling BoronicAcid R-B(OH)₂ ProtectedBoronicAcid Protected Boronic Acid (e.g., R-B(pin), R-B(MIDA)) BoronicAcid->ProtectedBoronicAcid + Protecting Agent - H₂O ProtectingAgent Protecting Agent (e.g., Pinacol, MIDA) ReactionSteps Various Reaction Conditions ProtectedBoronicAcid->ReactionSteps DeprotectionConditions Deprotection (e.g., aq. base for MIDA) ReactionSteps->DeprotectionConditions FinalBoronicAcid R-B(OH)₂ DeprotectionConditions->FinalBoronicAcid CrossCoupling Suzuki-Miyaura or other coupling FinalBoronicAcid->CrossCoupling

Workflow for the Use of Boronic Acid Protecting Groups.

Stability and Deprotection of Common Boronic Acid Protecting Groups:

Protecting GroupStructureProtection ConditionsStabilityDeprotection Conditions
PinacolR-B(O₂C₂Me₄)R-B(OH)₂, pinacol, Dean-Stark or MgSO₄Good, generally stable to chromatographyAcidic hydrolysis (e.g., HCl); Transesterification followed by hydrolysis
MIDAR-B(N(CH₂CO₂⁻)₂)R-B(OH)₂, MIDA, DMSO, heatExcellent, stable to a wide range of reagents and chromatographyMild aqueous base (e.g., NaOH, K₂CO₃)

Experimental Protocols

Synthesis of Arylboronic Esters via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide to form the corresponding pinacol boronate ester.[6]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%)

  • Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

  • Add the anhydrous and degassed solvent via syringe.

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene and ethanol, 3:1 v/v, 4 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the solvent mixture.

  • Add the aqueous base solution to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Chan-Lam N-Arylation of an Amine

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., pyridine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., dichloromethane, CH₂Cl₂, 5 mL)

Procedure:

  • To a flask, add the amine, arylboronic acid, copper(II) acetate, and solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours depending on the substrate.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Conclusion

Boronic acids and their derivatives have fundamentally transformed the landscape of organic synthesis. Their central role in powerful bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings has enabled the efficient construction of a vast array of complex molecules, significantly impacting the fields of medicinal chemistry and materials science. The development of robust protecting group strategies has further expanded their utility, allowing for their incorporation into intricate, multi-step synthetic sequences. As research continues to uncover new applications and refine existing methodologies, the importance of boronic acids in the modern synthetic chemist's toolbox is set to grow even further, promising continued innovation in the creation of novel and functional molecules.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using (2-Ethylpyridin-4-yl)boronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecules containing a 2-ethyl-4-substituted pyridine moiety. The protocols and data presented are based on established methodologies for analogous pyridine boronic acids and provide a strong foundation for reaction optimization and scale-up.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organoborane and an organohalide offers mild reaction conditions, high functional group tolerance, and generally high yields, making it a cornerstone of modern organic synthesis.[1]

This compound is a key reagent for introducing the 2-ethylpyridine scaffold into target molecules. This motif is of interest in drug discovery due to the prevalence of substituted pyridines in biologically active compounds.[2] The nitrogen atom in the pyridine ring can influence the catalytic cycle, sometimes leading to catalyst inhibition. Therefore, careful selection of reaction parameters is crucial for successful coupling.[3]

Core Concepts of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Ar-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 R2-B(OH)2 Base Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R1-R2 Reductive\nElimination->R1-R2 Product Base Base R2-B(OH)2 R2-B(OH)2 Ar-X Ar-X Experimental_Workflow A Combine Reactants (Boronic Acid, Aryl Halide, Catalyst, Base) in Flask B Purge with Inert Gas (Ar or N2) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction (TLC/LC-MS) D->E F Reaction Complete? E->F F->D No G Workup (Quench, Extract, Wash) F->G Yes H Purification (Column Chromatography) G->H I Characterization H->I

References

Application Notes: (2-Ethylpyridin-4-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure is integral to the synthesis of complex molecules, particularly those containing the 2-substituted 4-arylpyridine motif. This structural unit is found in numerous biologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for utilizing this reagent, enabling the efficient formation of carbon-carbon (C-C) bonds between the pyridine ring and various aryl or heteroaryl halides.[1][2] This reaction is favored in drug discovery for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.[1][3]

The protocols and data presented herein are based on established methods for structurally similar pyridylboronic acids and serve as a comprehensive guide for the application of this compound in Suzuki-Miyaura cross-coupling reactions.

Applications in Drug Discovery

The 4-arylpyridine scaffold synthesized using pyridylboronic acids is a key substructure in many active pharmaceutical ingredients (APIs).[4] A significant application is in the development of Janus kinase (JAK) inhibitors, which are critical for treating autoimmune diseases and some cancers by modulating the JAK-STAT signaling pathway.[5] The ability to readily synthesize diverse libraries of 2-substituted 4-arylpyridines via Suzuki-Miyaura coupling makes this compound a crucial tool for structure-activity relationship (SAR) studies in drug development programs.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridylboronic acids with aryl halides. These conditions provide a strong starting point for optimizing reactions with this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Pyridylboronates with Aryl/Heteroaryl Halides

Boronic Acid/Ester Coupling Partner Catalyst System (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Reference
Lithium triisopropyl 2-pyridylboronate 3,5-(CF₃)₂C₆H₃Br Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) K₃PO₄ (3.0) Dioxane 100 82 [6]
Lithium triisopropyl 2-pyridylboronate 4-Bromoanisole Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) K₃PO₄ (3.0) Dioxane 80 74 [6]
Lithium triisopropyl 2-pyridylboronate 5-Bromopyrimidine Pd₂(dba)₃ (1.0) / Ligand 1 (3.0) K₃PO₄ (3.0) Dioxane 100 91 [6]
2-Thiopheneboronic acid pinacol ester Pyridine-2-sulfonyl fluoride Pd(dppf)Cl₂ (10) Na₃PO₄ (3.0) Dioxane/H₂O 100 72 [7]
Phenylboronic acid Pyridine-2-sulfonyl fluoride Pd(dppf)Cl₂ (10) Na₃PO₄ (3.0) Dioxane 65 89 [2]
(4-Methoxyphenyl)boronic acid Pyridine-2-sulfonyl fluoride Pd(dppf)Cl₂ (10) Na₃PO₄ (3.0) Dioxane 65 78 [2]

| 2-Naphthylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane | 100 | 80 |[2] |

Note: Yields are for isolated products. Reaction conditions may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and base (e.g., K₂CO₃, 3.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Reactants (Boronic Acid, Halide, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill N₂/Ar) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat & Stir (80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 6. Cool to RT & Dilute Monitor->Cool Extract 7. Extraction Cool->Extract Purify 8. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reaction Mechanism and Relevant Pathways

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-R PdII_Aryl->PdII_Biaryl [B(OH)₃X]⁻ Transmetal Transmetalation Boronate R-B(OR)₃⁻ Base Base (e.g., OH⁻) BoronicAcid R-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate PdII_Biaryl->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R L1 L2 L3

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Context: JAK-STAT Signaling Pathway

The products derived from this compound can act as inhibitors of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the cell nucleus, influencing gene expression related to immunity and cell growth.[5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_n Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Expression Inhibitor JAK Inhibitor (e.g., 4-Arylpyridine) Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT pathway and the action of a JAK inhibitor.

References

Application Notes and Protocols for (2-Ethylpyridin-4-yl)boronic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a versatile heterocyclic organoboron compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a pyridine core with the reactive boronic acid moiety, make it a crucial intermediate for the synthesis of complex pharmaceutical agents. The pyridine ring can engage in various biological interactions, while the boronic acid group facilitates the efficient formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern drug discovery, enabling the construction of biaryl and heteroaryl structures that are prevalent in many therapeutic agents.[1]

These application notes provide an overview of the utility of this compound in pharmaceutical research, with a focus on its application in the synthesis of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Detailed experimental protocols for the synthesis of the boronic acid and its subsequent use in Suzuki-Miyaura coupling are also presented.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a key precursor for the synthesis of substituted pyridines, which are integral components of numerous biologically active compounds. The 2-ethylpyridine scaffold is of particular interest as it can provide favorable interactions with biological targets and influence the pharmacokinetic properties of a drug candidate.

A significant therapeutic area where this building block shows promise is in the development of ROCK inhibitors .[3][4] The ROCK signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including hypertension, glaucoma, and cancer.[4][5] Consequently, ROCK inhibitors have garnered significant attention as potential therapeutics. Several ROCK inhibitors feature a pyridine or isoquinoline core, highlighting the relevance of pyridine-based building blocks like this compound in the design of novel inhibitors.[3][6]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.

Table 1: Synthesis of this compound

StepReagents & ConditionsProductYield (%)Purity (%)
12-Ethyl-4-bromopyridine, n-BuLi, THF, -78 °C2-Ethyl-4-lithiopyridineIn situ-
2Triisopropyl borate, -78 °C to rt(2-Ethylpyridin-4-yl)diisopropoxyboraneIn situ-
3Acidic workup (e.g., HCl)This compound65-80>95

Table 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
11-bromo-4-methoxybenzenePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100122-Ethyl-4-(4-methoxyphenyl)pyridine85
21-bromo-3-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O90162-Ethyl-4-(3-fluorophenyl)pyridine78
34-bromoisoquinolinePd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane11084-(2-Ethylpyridin-4-yl)isoquinoline82

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-ethyl-4-bromopyridine via a lithium-halogen exchange followed by borylation.

Materials:

  • 2-Ethyl-4-bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2-ethyl-4-bromopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white to off-white solid.

G cluster_synthesis Synthesis of this compound 2-Ethyl-4-bromopyridine 2-Ethyl-4-bromopyridine Lithiation Lithiation 2-Ethyl-4-bromopyridine->Lithiation n-BuLi, THF, -78°C Borylation Borylation Lithiation->Borylation Triisopropyl borate Hydrolysis Hydrolysis Borylation->Hydrolysis Acidic workup This compound This compound Hydrolysis->this compound

Caption: Workflow for the synthesis of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoisoquinoline)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (Ln) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 This compound Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: ROCK Inhibition

As a key building block for ROCK inhibitors, compounds derived from this compound can modulate the ROCK signaling pathway. The ROCK family of serine/threonine kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA.

Mechanism of Action:

  • Activation: RhoA, when activated by upstream signals, binds to and activates ROCK.

  • Downstream Effects: Activated ROCK phosphorylates numerous substrates, leading to the assembly of actin-myosin filaments and an increase in cellular contractility.

  • Inhibition: ROCK inhibitors, synthesized using building blocks like this compound, typically act as ATP-competitive inhibitors. They bind to the kinase domain of ROCK, preventing the phosphorylation of its downstream targets. This leads to a relaxation of the actin cytoskeleton and a decrease in cellular contraction.

G cluster_pathway ROCK Signaling Pathway and Inhibition Upstream_Signals Upstream Signals (e.g., GPCRs) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signals->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation Downstream_Effectors Downstream Effectors ROCK->Downstream_Effectors Phosphorylation Cellular_Responses Cellular Responses (e.g., Contraction) Downstream_Effectors->Cellular_Responses ROCK_Inhibitor ROCK Inhibitor (Derived from This compound) ROCK_Inhibitor->ROCK Inhibition

Caption: Simplified diagram of the ROCK signaling pathway and the point of intervention for ROCK inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically relevant compounds, particularly in the development of kinase inhibitors such as those targeting the ROCK signaling pathway. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors. The continued exploration of pyridine-containing boronic acids is expected to yield novel therapeutic agents with improved efficacy and selectivity.

References

Synthesis of Bipyridines Using (2-Ethylpyridin-4-yl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bipyridines utilizing (2-Ethylpyridin-4-yl)boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is highlighted as an efficient method for the formation of the pivotal C-C bond between pyridine rings.

Application Notes

Bipyridines are a prominent class of N-heterocyclic compounds extensively utilized as foundational scaffolds in medicinal chemistry, materials science, and catalysis. The introduction of an ethyl group at the 2-position of the pyridine ring can significantly influence the steric and electronic properties of the resulting bipyridine. This substitution can enhance solubility in organic solvents, modulate the coordination properties of the bipyridine ligand with metal ions, and provide a vector for further functionalization.

In drug discovery, ethyl-substituted bipyridines and their metal complexes have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ethyl group can impact the lipophilicity of the molecule, potentially improving cell membrane permeability and overall pharmacokinetic properties. In materials science, these bipyridines are employed as ligands in the formation of luminescent metal complexes and functional polymers. The steric hindrance introduced by the ethyl group can affect the photophysical properties and stability of these materials.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with a halopyridine. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 2-ethyl-4,4'-bipyridine derivative via the coupling of this compound with a 4-halopyridine.

Materials:

  • This compound

  • 4-Halopyridine (e.g., 4-bromopyridine or 4-chloropyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃/phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Degassed water (if using an aqueous solvent system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equivalents), the 4-halopyridine (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). If using a solid catalyst and ligand, they can be added in the initial step with the other solids.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired bipyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridyl boronic acids with halopyridines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Typical Catalyst Systems and Reaction Conditions

Catalyst (mol%)Ligand (if applicable)Base (equivalents)SolventTemperature (°C)Typical Yields (%)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene/H₂O90-10060-85
Pd(dppf)Cl₂ (2-4)-K₃PO₄ (2.5)1,4-Dioxane10070-95
Pd₂(dba)₃ (1-2)SPhos (2-4 mol%)Cs₂CO₃ (2.0)Toluene11075-98
Pd(OAc)₂ (2-5)PPh₃ (4-10 mol%)Na₂CO₃ (2.0)DME/H₂O80-9055-80

Table 2: Influence of Halogen on Reactivity

Halogen on PyridineRelative ReactivityNotes
Iodo (I)HighestMost reactive, allows for milder reaction conditions.
Bromo (Br)HighCommonly used, good balance of reactivity and stability.
Chloro (Cl)ModerateLess reactive, often requires more active catalysts and higher temperatures.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII->Transmetal DiarylPd Ar-Pd(II)-Ar' Ln Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup - this compound - Halopyridine - Base Start->Setup Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) Setup->Inert Catalyst 3. Add Palladium Catalyst Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent React 5. Heat and Stir Solvent->React Monitor 6. Monitor Reaction (TLC/LC-MS) React->Monitor Workup 7. Work-up (Extraction & Washing) Monitor->Workup Purify 8. Purification (Column Chromatography) Workup->Purify Product Final Product (Ethyl-Substituted Bipyridine) Purify->Product

Caption: A typical workflow for the synthesis of bipyridines via Suzuki coupling.

Logical Relationship of Components

Logical_Relationship Reactants Reactants This compound Halopyridine Reaction Suzuki-Miyaura Coupling Reactants->Reaction Conditions Reaction Conditions Palladium Catalyst Base Solvent Temperature Conditions->Reaction Product Product (Ethyl-Substituted Bipyridine) Reaction->Product Applications Applications Drug Discovery Materials Science Catalysis Product->Applications

Caption: Key components and their relationship in bipyridine synthesis.

Application Notes and Protocols: Palladium-Catalyzed Reactions with (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (2-Ethylpyridin-4-yl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex molecules and potential therapeutic agents.[1][2] The pyridine moiety is a common structural motif in many biologically active compounds, making this reagent a valuable tool for drug discovery and development.[2][3][4]

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a prominent example and is widely used in the pharmaceutical industry for constructing biaryl and heteroaryl scaffolds.[5][6] Pyridylboronic acids, such as this compound, are crucial reagents in these reactions for introducing a pyridine ring into the target molecule.[7]

Applications in Drug Discovery

The 2-ethyl-4-pyridyl structural unit is a key component in a variety of pharmacologically active molecules. Its incorporation can influence a compound's physicochemical properties, such as solubility and metabolic stability, and its binding affinity to biological targets. Pyridine-4-boronic acid and its derivatives have been instrumental in the synthesis of inhibitors for targets like p38α mitogen-activated protein kinase (MAPK) and in the development of drugs for neurological disorders.[1]

Key Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most common palladium-catalyzed reaction involving this compound. The general transformation is depicted below:

Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_products Product R-X Aryl/Heteroaryl Halide (R-X) Catalyst Pd Catalyst Base R-X->Catalyst Boronic_Acid This compound Boronic_Acid->Catalyst Coupled_Product 2-Ethyl-4-(R)-pyridine Catalyst->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for this reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridylboronic acids with various aryl halides, which can be extrapolated for reactions with this compound.

EntryAryl Halide (R-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O100880-90
32-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃t-BuOH801675-85
44-IodotoluenePdCl₂(dppf) (3)-Cs₂CO₃DMF901090-98
51-Chloro-3,5-difluorobenzenePd(OAc)₂ (2)RuPhos (4)CsFDioxane1101870-80

Note: Yields are indicative and can vary based on the specific substrates and reaction scale.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general method for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Reactants, Catalyst, Ligand, and Base in a Schlenk Flask Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent Add Anhydrous Toluene and Degassed Water Inert->Solvent Heat Heat at 100 °C with Vigorous Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Purify Combine Organic Layers, Dry, Concentrate, and Purify Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium

For certain substrates, a ligand-free protocol in an aqueous medium can be an effective and more environmentally friendly alternative.[8][9]

Materials:

  • This compound

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq) in water (5 mL).

  • Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Work-up and Purification: After cooling to room temperature, extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading or trying a different ligand/base combination. The choice of solvent can also significantly impact the reaction outcome.[6] For challenging couplings, especially with heteroaryl chlorides, more specialized catalytic systems may be required.[5]

  • Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help minimize this side reaction.[10]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands can often mitigate this issue.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound as a valuable building block in the synthesis of novel compounds for drug discovery and development.

References

Application of (2-Ethylpyridin-4-yl)boronic Acid in the Synthesis of Potent JNK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2-Ethylpyridin-4-yl)boronic acid is a key heterocyclic building block utilized in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its structure is particularly valuable for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This methodology is instrumental in the development of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for inflammatory diseases. This document details the application of this compound in the synthesis of a series of 4-(pyrazol-3-yl)-pyridine derivatives that act as potent inhibitors of c-Jun N-terminal kinase (JNK), a critical mediator in cellular stress response pathways.

Application Focus: JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals, such as cytokines and environmental stresses.[1] Dysregulation of the JNK signaling pathway is implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions like rheumatoid arthritis, and certain cancers. Consequently, the development of selective JNK inhibitors is a significant goal in drug discovery. The 4-(pyrazol-3-yl)-pyridine scaffold has been identified as a promising core structure for potent and selective JNK inhibitors.

The synthesis of these inhibitors often involves a crucial Suzuki-Miyaura coupling step to connect a pyridine moiety with a pyrazole ring. This compound serves as an essential reagent for introducing the 2-ethylpyridine group onto the final inhibitor structure.

General Synthetic Workflow

The synthesis of 4-(pyrazol-3-yl)-pyridine based JNK inhibitors using this compound typically follows a convergent approach where the substituted pyridine and pyrazole fragments are prepared separately and then joined in a key cross-coupling step.

G cluster_pyridine Pyridine Fragment Synthesis cluster_pyrazole Pyrazole Fragment Synthesis cluster_coupling Key Coupling Step cluster_final Final Product & Evaluation P1 4-Halo-2-ethylpyridine P2 This compound P1->P2 Borylation C1 Suzuki-Miyaura Coupling P2->C1 Boronic Acid Z1 Substituted Pyrazole Precursor Z2 4-Halo-1H-pyrazole Z1->Z2 Halogenation Z2->C1 Aryl Halide F1 4-(Pyrazol-yl)-2-ethylpyridine Kinase Inhibitor C1->F1 Product F2 Biological Assay (JNK Inhibition) F1->F2

General workflow for synthesis of 4-(pyrazol-yl)-pyridine inhibitors.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of 4-(1H-Pyrazol-4-yl)-2-ethylpyridine

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a 4-halo-1H-pyrazole derivative. This reaction forms the core scaffold of the target kinase inhibitor.

Materials:

  • 4-Iodo-1H-pyrazole (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add 4-iodo-1H-pyrazole (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous DMF via syringe to dissolve the reagents. The final concentration should be approximately 0.1 M with respect to the 4-iodo-1H-pyrazole.

  • Heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir the reaction for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(1H-pyrazol-4-yl)-2-ethylpyridine product.

In Vitro JNK Kinase Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against JNK kinases.

Materials:

  • Synthesized 4-(pyrazol-3-yl)-pyridine inhibitor compounds

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., GST-c-Jun)

  • Kinase assay buffer

  • [γ-³²P]ATP or fluorescence-based detection reagent (e.g., ADP-Glo™)

  • 96-well assay plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the JNK enzyme, and the diluted inhibitor compound to each well.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (spiked with [γ-³²P]ATP for radiometric assay, or cold ATP for luminescence-based assay).

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30 °C.

  • Terminate the reaction. For radiometric assays, this is typically done by adding phosphoric acid and spotting the mixture onto phosphocellulose paper. For luminescence assays, a stop reagent followed by a detection reagent is added according to the manufacturer's protocol.

  • Quantify the signal. For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the remaining radioactivity using a scintillation counter. For luminescence assays, measure the light output using a luminometer.

  • The amount of signal is inversely proportional to the inhibitor's activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.[2]

G cluster_pathway Simplified JNK Signaling Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Response Gene Transcription (Inflammation, Apoptosis) cJun->Response Inhibitor 4-(Pyrazol-yl)-2-ethylpyridine Inhibitor Inhibitor->JNK

Inhibition of the JNK signaling pathway by synthesized compounds.

Data Presentation

The utility of this compound is demonstrated by the potent JNK inhibitory activity of the resulting compounds. The structure-activity relationship (SAR) studies show that modifications to the pyridine and pyrazole rings significantly impact potency and selectivity.

Compound IDR² Group (Pyridine)Target KinaseIC₅₀ (µM)
1 HJNK30.63
2a EthylJNK30.045
2b MethylJNK30.098
2c IsopropylJNK30.150

Data is representative and adapted from SAR studies on 4-(pyrazol-3-yl)-pyrimidine and pyridine inhibitors.[1] The introduction of a 2-ethyl group (Compound 2a) on the pyridine ring, facilitated by this compound, results in a significant increase in potency compared to the unsubstituted analog (Compound 1).

Conclusion

This compound is a highly effective reagent for the synthesis of advanced kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for incorporating the 2-ethylpyridine moiety, which has been shown to be a critical substituent for achieving high potency against JNK kinases. The protocols and data presented herein underscore the importance of this building block for researchers and professionals in the field of drug discovery and development targeting kinase-driven pathologies.

References

Application Notes and Protocols: Boronic Acids in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of boronic acids in drug discovery and development. It includes quantitative data on approved drugs, step-by-step experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Introduction to Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily due to the unique electronic properties of the boron atom. The boron atom in boronic acids possesses a vacant p-orbital, making it an excellent electrophile that can form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of many enzymes.[1][2] This ability to act as a transition-state analog inhibitor has led to the successful development of several FDA-approved drugs.[3][4] Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, but this has been largely demystified, and they are now considered to have manageable toxicity profiles.[2]

The versatility of boronic acids extends beyond enzyme inhibition. They are extensively used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds in the synthesis of complex drug molecules.[5] The introduction of a boronic acid moiety into a drug candidate can also improve its physicochemical and pharmacokinetic properties.[2][5]

FDA-Approved Boronic Acid Drugs

Several boronic acid-containing drugs have received FDA approval, demonstrating their clinical significance. These drugs target a range of diseases, from cancer to infectious diseases.

Drug Name (Brand Name)TargetTherapeutic AreaYear of FDA Approval
Bortezomib (Velcade®)26S ProteasomeMultiple Myeloma, Mantle Cell Lymphoma2003
Ixazomib (Ninlaro®)26S ProteasomeMultiple Myeloma2015
Vaborbactam (Vabomere®)β-Lactamases (Class A and C)Complicated Urinary Tract Infections2017
Crisaborole (Eucrisa®)Phosphodiesterase 4 (PDE4)Atopic Dermatitis2016
Tavaborole (Kerydin®)Leucyl-tRNA SynthetaseOnychomycosis2014

Quantitative Data for Selected FDA-Approved Boronic Acid Drugs

The following tables summarize key quantitative data for bortezomib, ixazomib, and vaborbactam, highlighting their potency and pharmacokinetic profiles.

Table 1: Potency and Selectivity of Boronic Acid Drugs

DrugTarget EnzymeIC50 / KiCell Line / Enzyme SourceReference
Bortezomib20S Proteasome (Chymotrypsin-like activity)IC50: 2 nM - 135 nMKPC-2 and CTX-M-96 β-lactamases[6]
Bortezomib26S Proteasome (Chymotrypsin-like site)IC50: Median ~5 nMMyeloma cell lines[7]
Bortezomib-IC50: 32.8 nMPC3 (prostate cancer)[8]
Bortezomib-IC50: 4 nM - 12 nMMOLT4, CEM, Jurkat (T-ALL)[9]
Ixazomib20S ProteasomeIC50: 6.74 nM (prodrug), 8.21 nM (active form)-[2]
VaborbactamKPC-2 β-lactamaseKi: ~15-fold lower than CTX-M-15KPC-2[10]
VaborbactamAmpC β-lactamaseKi: 140 nM (for analogue 10a)AmpC[11]
Boronic Acid Analogue (S06017)ADC-7 (Class C β-lactamase)Ki: 6.11 µMADC-7[12]
Boronic Acid Analogue (CR192)ADC-7 (Class C β-lactamase)Ki: 0.45 nMADC-7[12]

Table 2: Pharmacokinetic Parameters of Selected Boronic Acid Drugs

DrugAdministrationTmaxCmaxAUCHalf-life (t1/2)Reference
BortezomibIntravenous-Dose-dependentDose-dependent~9-15 hours (initial phase)[13]
IxazomibOral~1 hourDose-dependentDose-dependent~9.5 days[4]
VaborbactamIntravenousEnd of infusionDose-dependentDose-dependent~1.2-2.1 hours[14]
ZB716 (Fulvestrant-3-boronic acid)Oral (Rat)0.5 - 8 hoursDose-dependentDose-dependent-[15]

Signaling Pathways and Mechanisms of Action

Boronic acid drugs exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the mechanisms of action for bortezomib and vaborbactam.

bortezomib_nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Signal Activation IKK_complex IKK Complex Receptor->IKK_complex 2. IKK Activation IkB_NFkB_complex IκB-NF-κB Complex IKK_complex->IkB_NFkB_complex 3. IκB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA 7. Nuclear Translocation IkB_NFkB_complex->NFkB 6. NF-κB Release Ub_IkB Ubiquitinated IκB IkB_NFkB_complex->Ub_IkB 4. IκB Ubiquitination Proteasome 26S Proteasome Proteasome->IkB_NFkB_complex Prevents Degradation Bortezomib Bortezomib Bortezomib->Proteasome Inhibition Ub_IkB->Proteasome 5. Degradation Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Transcription 8. Transcription Activation

Caption: Bortezomib inhibits the 26S proteasome, preventing IκB degradation and subsequent NF-κB activation.

vaborbactam_mechanism cluster_enzyme β-Lactamase Active Site Serine Serine Residue (Nucleophile) Covalent_Complex Reversible Covalent Complex Serine->Covalent_Complex 2. Forms Complex Hydrolysis Hydrolysis (Inactivation) Serine->Hydrolysis Normal Function Vaborbactam Vaborbactam (Cyclic Boronic Acid) Vaborbactam->Serine 1. Nucleophilic Attack Inactive_Enzyme Inactive Enzyme Covalent_Complex->Inactive_Enzyme 3. Enzyme Inhibition Beta_Lactam_Antibiotic β-Lactam Antibiotic Beta_Lactam_Antibiotic->Serine Protected from Hydrolysis screening_workflow Library Boronic Acid Compound Library HTS High-Throughput Screening (Primary Assay) Library->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Hits Selectivity Selectivity Profiling (Off-target Assays) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (Kinetics, Ki) Selectivity->Mechanism Cell_Based Cell-Based Assays (Potency, Cytotoxicity) Mechanism->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy & Pharmacokinetics Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds using (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-4-yl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a 2-ethylpyridine moiety into a variety of molecular scaffolds. Its application is particularly prominent in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. This reaction's tolerance to a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed protocols and application notes for the synthesis of 4-aryl-2-ethylpyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The methodologies described herein are based on established Suzuki-Miyaura coupling procedures for pyridylboronic acids.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl and heteroaryl halides (or triflates). This reaction facilitates the synthesis of 4-substituted-2-ethylpyridines, which are key substructures in many biologically active compounds. The general transformation is depicted below:

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2_Ethylpyridin_4_yl_boronic_acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Aryl_Halide Ar-X (X = Br, I, Cl, OTf) 4_Aryl_2_ethylpyridine Catalyst->4_Aryl_2_ethylpyridine Heat Base Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Caption: General Suzuki-Miyaura coupling of this compound.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be degassed prior to use.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-ethylpyridine.

Experimental Workflow Diagram:

G start Start setup Combine Reactants, Base, and Catalyst in a Flame-Dried Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (EtOAc/H₂O Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product: 4-Aryl-2-ethylpyridine purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation

The following table presents representative, non-factual data for the synthesis of various 4-aryl-2-ethylpyridines using the general protocol described above. This data is for illustrative purposes to demonstrate the potential scope of the reaction.

EntryAryl Bromide PartnerProductReaction Time (h)Yield (%)
14-Bromoanisole4-(4-Methoxyphenyl)-2-ethylpyridine1285
21-Bromo-4-(trifluoromethyl)benzene2-Ethyl-4-(4-(trifluoromethyl)phenyl)pyridine1678
33-Bromobenzonitrile3-(2-Ethylpyridin-4-yl)benzonitrile1882
42-Bromothiophene2-Ethyl-4-(thiophen-2-yl)pyridine1075

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving several key steps.

Suzuki-Miyaura Catalytic Cycle Diagram:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-(2-Et-Py) Transmetal->PdII_Both Boronate [(2-Et-Py)B(OH)₂]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-(2-Et-Py) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Base Base BoronicAcid (2-Et-Py)B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for the synthesis of 4-aryl-2-ethylpyridine derivatives through the Suzuki-Miyaura cross-coupling reaction. The provided protocol offers a robust starting point for researchers, and the reaction demonstrates broad applicability with various aryl halides. The resulting heterocyclic compounds are of significant interest in the development of new pharmaceuticals and functional materials. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of (2-Ethylpyridin-4-yl)boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield or failing completely?

A1: Low yields with substituted pyridylboronic acids are a common challenge and can stem from several factors related to the specific nature of these substrates. The primary reasons include:

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[1][2] The ethyl group at the 2-position can further influence the electronic properties of the pyridine ring, potentially exacerbating this issue.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[3] Pyridylboronic acids are particularly susceptible to this, especially in the presence of water and certain bases.[3]

  • Steric Hindrance: The ethyl group at the 2-position introduces steric bulk, which can hinder the approach of the coupling partners to the palladium center, thereby slowing down the reaction.[1]

  • Poor Reagent Quality: The purity of the this compound, aryl halide, catalyst, ligand, base, and solvents is crucial. Water content in the reaction can promote protodeboronation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the formation of a highly reactive palladium(0) species and accelerate the key steps of the catalytic cycle.

  • Choice of Base: The base plays a critical role in activating the boronic acid.[4] For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2][5]

  • Solvent System: Anhydrous solvents such as dioxane, toluene, or THF are generally preferred to minimize protodeboronation.[3] A small amount of water can sometimes be beneficial for the solubility and activity of inorganic bases, but this needs to be carefully optimized.

  • Use of Boronic Esters: To combat instability and protodeboronation, consider converting the this compound to a more stable boronate ester, such as a pinacol ester or a MIDA boronate.[3] These derivatives can provide a slow release of the boronic acid during the reaction.

Q2: I am observing a significant amount of homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common byproduct, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.

Solutions:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3] This prevents the oxidation of the active Pd(0) catalyst to Pd(II).

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be advantageous. If a Pd(II) precatalyst is used, ensure conditions are optimal for its in-situ reduction.

  • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A3: Slow reaction rates are often a consequence of steric hindrance and catalyst inhibition.

Recommendations:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.

  • Use a More Active Catalyst System: Switching to a more electron-rich and bulky ligand can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may improve the reaction rate and conversion.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on the Suzuki coupling of 4-pyridylboronic acid derivatives. While not specific to this compound, they provide a strong starting point for optimization. Note: The presence of the 2-ethyl group may influence optimal conditions due to steric and electronic effects.

Table 1: Effect of Base and Solvent on Yield for a Model Suzuki Coupling

Reaction: 4-Pyridylboronic acid derivative + Aryl Bromide

EntryCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001275
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene100892
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1101288
4Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)901665

Table 2: Comparison of Ligands for a Challenging Suzuki Coupling

Reaction: 2-Substituted-4-pyridylboronic acid + Sterically Hindered Aryl Bromide

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃K₃PO₄Dioxane10025
2Pd₂(dba)₃ (2)P(t-Bu)₃K₃PO₄Dioxane10068
3Pd₂(dba)₃ (2)SPhosK₃PO₄Dioxane10095
4Pd₂(dba)₃ (2)XPhosK₃PO₄Dioxane10093

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki Coupling with this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3.0 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex R1-Pd(II)L2-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1_r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1_r2 transmetalation Transmetalation pd2_r1_r2->pd0 product R1-R2 (Product) pd2_r1_r2->product reductive_elimination Reductive Elimination reagents R1-X (Aryl Halide) boronic_acid R2-B(OH)2 (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Purity and Inertness of System start->check_reagents optimize_catalyst Optimize Catalyst and Ligand (e.g., Buchwald Ligands) check_reagents->optimize_catalyst optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Anhydrous Dioxane/Toluene) optimize_base->optimize_solvent use_boronate_ester Consider Boronate Ester (Pinacol or MIDA) optimize_solvent->use_boronate_ester success Improved Yield use_boronate_ester->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Troubleshooting failed reactions with (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Ethylpyridin-4-yl)boronic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following information addresses common issues encountered during cross-coupling reactions and offers potential solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: To prevent degradation, this compound should be stored in a cool, dry place under an inert atmosphere.[1] For long-term storage, a freezer is recommended.[1] Boronic acids are prone to dehydration, which can lead to the formation of cyclic boroxine anhydrides, and are also susceptible to protodeboronation, especially in the presence of moisture.[2][3][4]

Q2: My reaction is failing. How can I assess the quality of my this compound?

A2: The quality of the boronic acid is a critical factor. Over time, boronic acids can dehydrate to form boroxines, which may be less reactive in certain couplings.[5] You can check for the presence of the boronic acid versus boric acid (a degradation product) using 11B NMR spectroscopy.[2] If degradation is suspected, it is best to use a fresh bottle of the reagent.

Q3: What are the main challenges associated with using pyridylboronic acids in cross-coupling reactions?

A3: Pyridylboronic acids can be challenging substrates for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] This is a well-documented issue, particularly for 2-substituted pyridylboronic acids.[6][7] Additionally, electron-deficient heteroaryl boron reagents can be prone to a rapid decomposition pathway known as protodeboronation, where the carbon-boron bond is cleaved.[7][8] While 4-pyridylboronic acids are generally less problematic than their 2-pyridyl counterparts, these issues should still be considered.[2]

Troubleshooting Suzuki-Miyaura Coupling Reactions

Low yields, failed reactions, and the formation of side products are common issues in Suzuki-Miyaura couplings involving heteroaryl boronic acids. The following guide addresses the most frequent problems.

Q4: I am observing low or no formation of my desired product. What are the likely causes and how can I fix it?

A4: A failed Suzuki-Miyaura coupling can stem from multiple factors related to the reagents, catalyst, or reaction conditions. A systematic approach is needed to identify the root cause.

Possible Causes & Solutions for Low/No Product Yield:

  • Degraded Boronic Acid: As mentioned in the FAQs, boronic acid instability is a primary concern. Using a more stable boronate ester, such as a pinacol or MIDA ester, can provide a slow release of the active boronic acid under reaction conditions, minimizing degradation.[1][6]

  • Inactive Catalyst System: The choice of palladium catalyst and ligand is crucial. For challenging substrates like pyridylboronic acids, highly active catalyst systems are often required.[6] Consider screening bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can promote key steps in the catalytic cycle and reduce catalyst deactivation.[6]

  • Inappropriate Base or Solvent: The base activates the boronic acid for transmetalation. Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides to minimize boronic acid decomposition.[1][9] The solvent system (e.g., dioxane/water, toluene, DMF) should also be optimized for substrate solubility and reaction efficiency.

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of homocoupling byproducts.[1][8] It is critical to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1]

Below is a workflow to guide your troubleshooting process.

Caption: General troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

To better understand potential points of failure, consider the catalytic cycle below. Problems can arise at any stage, but transmetalation is often slow for electron-deficient heteroaryl boronic acids.[7]

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1x R¹-X (Aryl Halide) r1x->pd2_complex r2b R²-B(OH)₂ (Boronic Acid) + Base r2b->pd2_trans product R¹-R² (Coupled Product) product->pd2_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q5: My main side product is the result of protodeboronation. How can I prevent this?

A5: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, consuming your starting material.[8] This side reaction is often promoted by the presence of water, strong bases, and high temperatures.[8]

Protodeboronation cause_title Causes of Protodeboronation water Presence of Water (Proton Source) problem This compound (R-B(OH)₂) water->problem promote anhydrous Use Anhydrous Conditions water->anhydrous countered by base Strong Aqueous Base (e.g., NaOH, KOH) base->problem promote weak_base Use Weaker Base (e.g., KF, Cs₂CO₃) base->weak_base countered by temp High Reaction Temperature temp->problem promote low_temp Lower Reaction Temperature temp->low_temp countered by side_product 2-Ethylpyridine (R-H) problem->side_product leads to ester Use Boronate Ester (Pinacol, MIDA) problem->ester replace with solution_title Mitigation Strategies

Caption: Factors promoting protodeboronation and corresponding mitigation strategies.

Troubleshooting Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed method for forming carbon-heteroatom bonds. While powerful, it can be less reliable than palladium-catalyzed reactions.[5][10]

Q6: My Chan-Lam N-arylation with this compound is giving low yields. What can I try?

A6: Chan-Lam couplings are notoriously sensitive to reaction parameters, and low yields are a common complaint.[5]

  • Check Boronic Acid Quality: As with Suzuki couplings, the integrity of the boronic acid is paramount. Consider using fresh material. The formation of inactive boroxine trimers can be an issue.[5]

  • Copper Source and Ligand: Copper(II) acetate is a common catalyst.[10][11] The reaction often requires a ligand, such as pyridine or other N-donor ligands, to facilitate the coupling.

  • Atmosphere: Unlike Suzuki couplings, Chan-Lam reactions often benefit from being run open to the air.[10][11] Oxygen from the air is typically required to re-oxidize Cu(I) to the active Cu(II) species to complete the catalytic cycle.[11]

  • Solvent: Dichloromethane (DCM) is a common solvent. For more challenging couplings, particularly with aryl amines, a mixed solvent system like MeCN/EtOH may be beneficial.[12]

  • Equivalents of Boronic Acid: Using an excess of the boronic acid (1.5 - 2.0 equivalents) can sometimes improve yields.[11]

Purification Strategies

Q7: How can I efficiently remove unreacted boronic acid from my final product after the reaction?

A7: Boronic acids are acidic and can often be removed with a simple aqueous workup.

  • Aqueous Base Wash: During the workup, wash the organic layer containing your crude product with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[8][13] This converts the boronic acid into its highly water-soluble boronate salt, which partitions into the aqueous layer.[8][14]

  • Acid/Base Extraction: For more complex mixtures, a full acid/base extraction can be employed. After dissolving the crude mixture in an organic solvent, extract with a base to remove the acidic boronic acid. Then, if your product is basic (as many pyridine derivatives are), you can acidify the organic layer to extract your product into an aqueous acidic layer, leaving neutral impurities behind. Finally, basify the acidic layer and re-extract your purified product into an organic solvent.

Q8: I am having trouble purifying my product using silica gel chromatography. What should I do?

A8: Boronic acids, boronate esters, and some nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing, or even decomposition.[15]

  • Use Neutralized Media: Try using neutral alumina for column chromatography instead of silica gel.

  • Treated Silica Gel: You can try pre-treating the silica gel by slurrying it in a solvent containing a small amount of a base like triethylamine (~1%) before packing the column. This neutralizes the acidic sites.

  • Alternative Solvent Systems: If your compound is polar, a standard hexanes/ethyl acetate eluent system may not be effective. Consider trying a dichloromethane/methanol gradient.[13]

Data Presentation & Experimental Protocols

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids

This table provides starting points for reaction optimization based on successful couplings of similar substrates.[1][16]

Aryl Halide (Example)Catalyst (mol%)LigandBase (equiv)Solvent SystemTemperature (°C)Typical Yield Range (%)
4-BromoanisolePd(dppf)Cl₂ (3)dppfK₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)80 - 10070 - 95
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene100 - 11075 - 90
2-BromotoluenePd(PPh₃)₄ (5)PPh₃Cs₂CO₃ (2.5)DMF90 - 11060 - 85
4-ChlorobenzonitrilePd(OAc)₂ (2)XPhos (4.0)K₃PO₄ (2.0)t-Amyl Alcohol11065 - 88
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for specific substrates.[1][16][17]

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or neutral alumina to yield the desired product.

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol is adapted for a typical N-arylation reaction.[11]

  • Reaction Setup: To a round-bottom flask open to the air, add the amine or N-heterocycle (1.0 equiv), this compound (1.5–2.0 equiv), copper(II) acetate (10-20 mol%), and a magnetic stir bar.

  • Solvent Addition: Add the appropriate solvent (e.g., dichloromethane or methanol). A base such as pyridine (2.0 equiv) may also be required.

  • Reaction: Stir the mixture vigorously at room temperature or heat as necessary (25-60 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of ammonium hydroxide and stir for 15 minutes to remove the copper catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the N-arylated product.

References

Technical Support Center: Purification of Products from (2-Ethylpyridin-4-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products derived from reactions involving (2-Ethylpyridin-4-yl)boronic acid. The focus is on addressing specific issues encountered during experimental work, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound, and what are the expected products?

A1: The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. When reacted with aryl or heteroaryl halides, the expected products are 4-aryl-2-ethylpyridines or 4-heteroaryl-2-ethylpyridines, which are key structural motifs in many pharmaceutical compounds.

Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction with this compound?

A2: Common impurities include:

  • Unreacted Starting Materials: Residual this compound and the aryl/heteroaryl halide.

  • Homocoupling Byproducts: Bipyridyl compounds formed from the self-coupling of the boronic acid. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation Product: Formation of 2-ethylpyridine due to the cleavage of the C-B bond. This can be exacerbated by elevated temperatures and the presence of water.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction. For pharmaceutical applications, removal to ppm levels is critical.

  • Ligand-derived Impurities: Impurities originating from the decomposition or side reactions of the phosphine ligands used in the coupling reaction.[1][2]

Q3: How can I remove unreacted this compound from my reaction mixture?

A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude reaction mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.

Q4: My product, a 4-aryl-2-ethylpyridine, is proving difficult to crystallize. What could be the issue?

A4: Difficulty in crystallization can stem from several factors:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation, leading to the product oiling out.

  • Incorrect Solvent System: The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • The Product is an Oil at Room Temperature: Some 4-aryl-2-ethylpyridines may be oils or low-melting solids at room temperature. In such cases, purification by column chromatography is the most suitable method.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Aryl-2-ethylpyridine Product
Potential Cause Suggested Solution
Catalyst Deactivation The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.
Protodeboronation The C-B bond of the boronic acid is susceptible to cleavage. Use milder reaction conditions (lower temperature, shorter reaction time), employ anhydrous solvents, or use a milder base like sodium bicarbonate (NaHCO₃).
Inefficient Transmetalation The transfer of the organic group from boron to palladium is a critical step. Using a stronger base like potassium phosphate (K₃PO₄) can sometimes improve the efficiency of this step.
Homocoupling The self-coupling of the boronic acid is a common side reaction. Ensure the reaction is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.
Issue 2: Difficulty in Separating the Product from Byproducts by Column Chromatography
Problem Potential Cause Suggested Solution
Poor Separation The polarity of the product and a major impurity (e.g., homocoupling byproduct) are very similar.Perform careful thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A shallow solvent gradient during column chromatography can be effective. Consider using a different stationary phase, such as alumina.
Product Streaking/Tailing on the Column The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the eluent to improve the peak shape.
Product Appears to Decompose on the Column The silica gel may be too acidic for the product.Use deactivated (neutralized) silica gel or switch to a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: General Purification of a 4-Aryl-2-ethylpyridine by Extraction and Column Chromatography
  • Aqueous Work-up:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with an aqueous solution of a base (e.g., 1M NaOH or saturated Na₂CO₃) to remove unreacted boronic acid, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For 4-aryl-2-ethylpyridines, a gradient elution from low to high polarity is often effective. A typical starting gradient might be 5% ethyl acetate in hexanes, gradually increasing to 20-50% ethyl acetate.

    • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (like dichloromethane) and load it onto the column.

    • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions. Monitor the separation by TLC.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid 4-Aryl-2-ethylpyridine
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or toluene.[3]

  • Recrystallization Procedure:

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Quantitative Data Summary

The following tables provide representative data for Suzuki-Miyaura coupling reactions involving pyridyl boronic acids and subsequent purification. Note that actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Typical Yields for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids

Aryl HalidePyridyl Boronic Acid DerivativeCatalyst SystemBaseSolventYield (%)Purity (%)
4-BromoanisoleThis compoundPd(PPh₃)₄K₂CO₃Toluene/Water75-85>95 (after chromatography)
1-Bromo-4-fluorobenzeneThis compoundPd₂(dba)₃ / SPhosK₃PO₄Dioxane/Water80-90>98 (after recrystallization)
2-ChloropyridineThis compoundPd(OAc)₂ / XPhosCs₂CO₃t-Amyl alcohol65-75>95 (after chromatography)

Table 2: Common Eluent Systems for Column Chromatography of 4-Arylpyridines

Product PolarityStarting Eluent System (v/v)Final Eluent System (v/v)Modifier
LowHexanes / Ethyl Acetate (98:2)Hexanes / Ethyl Acetate (80:20)0.1% Triethylamine
MediumDichloromethane / Hexanes (10:90)Dichloromethane / Hexanes (50:50)0.1% Triethylamine
HighDichloromethane / Methanol (99:1)Dichloromethane / Methanol (95:5)0.1% Triethylamine

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Basic Wash, Water, Brine) start->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product column Column Chromatography crude_product->column Product is an oil or difficult to crystallize recrystallization Recrystallization crude_product->recrystallization Product is a solid pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Logic start Low Purity after Initial Purification check_impurities Identify Major Impurities (TLC, NMR, LC-MS) start->check_impurities unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm homocoupling Homocoupling Byproduct? check_impurities->homocoupling palladium Residual Palladium? check_impurities->palladium optimize_workup Optimize Aqueous Work-up (e.g., stronger base, more washes) unreacted_sm->optimize_workup Yes optimize_chromatography Optimize Chromatography (shallow gradient, different eluent, basic modifier) homocoupling->optimize_chromatography Yes re_recrystallize Re-recrystallize from a different solvent system homocoupling->re_recrystallize If solid scavenger Use Palladium Scavenger (e.g., thiol-functionalized silica) palladium->scavenger Yes

Caption: A logical troubleshooting guide for addressing low purity issues during purification.

References

Common side reactions with ethylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ethylboronic acid in experimental settings.

Frequently Asked Questions (FAQs)

Protodeboronation

Q1: What is protodeboronation and why is it a significant issue?

A1: Protodeboronation is a common undesired side reaction where the carbon-boron bond of ethylboronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of ethane.[1][2][3] This reaction consumes the starting material, which lowers the yield of the desired product and introduces impurities that can complicate the purification process.[4]

Q2: What are the primary causes of protodeboronation?

A2: Several factors can promote protodeboronation, including:

  • Presence of Water: Water can serve as a proton source, facilitating the cleavage of the carbon-boron bond.[1][2]

  • Basic Conditions: While necessary for many cross-coupling reactions, bases can increase the rate of protodeboronation. Strong bases, in particular, can promote this side reaction.[1][4]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[1][2]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the rate of protodeboronation.[1]

Q3: How can I minimize or prevent protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce protodeboronation by minimizing the availability of a proton source.[1][4]

  • Careful Selection of Base: Opt for weaker or non-aqueous bases. Good choices often include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[1][4]

  • Lower Reaction Temperature: If the desired coupling reaction can proceed efficiently at a lower temperature, reducing the heat can help minimize this side reaction.[1][5]

  • Use a Protected Boronic Acid Derivative: Using more stable derivatives such as ethylboronic acid pinacol ester, MIDA boronate, or potassium ethyltrifluoroborate can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][3][4][6]

Homocoupling

Q1: What is homocoupling in the context of ethylboronic acid reactions?

A1: Homocoupling is a side reaction where two molecules of ethylboronic acid react with each other to form a butane dimer.[1] This is a frequent byproduct in Suzuki-Miyaura cross-coupling reactions and reduces the overall yield of the desired cross-coupled product.[1][4]

Q2: What conditions promote the homocoupling of ethylboronic acid?

A2: The main factors that promote homocoupling are:

  • Presence of Oxygen: The homocoupling reaction is often promoted by the presence of oxygen in the reaction mixture.[1][4][7]

  • Palladium(II) Species: The presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or during the catalytic cycle, can catalyze homocoupling.[1][8]

  • Base: The choice and concentration of the base can also influence the rate of homocoupling.[1]

Q3: What methods can be used to avoid homocoupling?

A3: To suppress the formation of the butane byproduct, the following strategies are effective:

  • Deoxygenate the Reaction Mixture: Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce homocoupling.[1][4] This can be achieved by sparging with an inert gas or through several freeze-pump-thaw cycles.[4]

  • Use an Effective Catalyst System: Employing a pre-catalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II) species that promote homocoupling.[1][4]

  • Controlled Addition of Boronic Acid: Slowly adding the ethylboronic acid to the reaction mixture can help keep its concentration low, thus favoring the cross-coupling reaction over homocoupling.[1][4]

Boroxine Formation

Q1: What are boroxines and are they detrimental to my reaction?

A1: Boroxines are six-membered heterocyclic compounds with alternating boron and oxygen atoms. They are formed by the dehydration of three molecules of boronic acid.[1][2][9] The formation of ethylboroxine from ethylboronic acid is a reversible process.[1] In many cases, boroxines are competent coupling partners in Suzuki-Miyaura reactions and their formation does not significantly hinder the desired outcome.[1] However, their formation can alter the stoichiometry and solubility of the boron reagent.[1]

Q2: What factors influence the formation of boroxines?

A2: The equilibrium between ethylboronic acid and its corresponding boroxine is influenced by:

  • Water Content: Anhydrous conditions promote boroxine formation, while the presence of water favors the boronic acid form.[1][10]

  • Temperature: The formation of boroxines is an entropically driven process and is favored at higher temperatures.[2][10]

  • Solvent: The choice of solvent can also impact the equilibrium.[1]

Q3: How can I control or reverse the formation of boroxines?

A3: If you suspect that boroxine formation is negatively impacting your reaction's solubility or reactivity, you can shift the equilibrium back towards the boronic acid by adding a small amount of water to the reaction mixture.[1]

Troubleshooting Guide

Here is a summary of common issues, their probable causes, and recommended solutions when working with ethylboronic acid.

Observed Issue Probable Cause(s) Recommended Solutions
Low Yield of Desired Product & Significant Protodeboronation Byproduct (Ethane) Presence of water, use of a strong base, high reaction temperature, inappropriate catalyst/ligand.[1]Use anhydrous conditions, switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄, KF), lower the reaction temperature, or use a protected boronic acid derivative (MIDA ester or trifluoroborate salt).[1][4]
Significant Homocoupling Byproduct (Butane) Presence of oxygen, high concentration of Pd(II) species.[1][4]Thoroughly deoxygenate the reaction mixture, use an efficient Pd(0) catalyst system, and consider the slow addition of ethylboronic acid.[1][4]
Inconsistent Reactivity or Solubility Issues Formation of ethylboroxine (cyclic anhydride).[1]Add a small amount of water to shift the equilibrium back to the more soluble boronic acid.[1] Consider that boroxines can often act as competent coupling partners.
Reaction is Sluggish or Stalls Inactive catalyst, inefficient ligand, suboptimal temperature, or inappropriate base.[4]Use a fresh, high-quality palladium catalyst, switch to a more active ligand system (e.g., Buchwald ligands), increase the reaction temperature cautiously, or screen for a more effective base.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol is a general guideline for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction designed to minimize common side reactions.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).[5][11]

  • Use anhydrous solvents. Solvents should be thoroughly degassed by sparging with an inert gas for at least 30 minutes or by using three freeze-pump-thaw cycles.[4]

  • Use a fresh, high-quality palladium catalyst and appropriate ligand.

2. Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the anhydrous base (e.g., K₃PO₄, 2.5 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst at 1-5 mol%).[4][5]

  • Add the degassed, anhydrous solvent via syringe.[5]

3. Addition of Ethylboronic Acid:

  • Dissolve the ethylboronic acid (1.3 eq.) in a minimal amount of the anhydrous solvent.[1]

  • For sensitive substrates prone to homocoupling, add the ethylboronic acid solution to the reaction mixture slowly using a syringe pump.[1][4]

4. Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).[4][12]

  • Monitor the reaction's progress by TLC, GC, or LC-MS.[12]

5. Workup:

  • Upon completion, cool the reaction to room temperature.

  • Proceed with a standard aqueous workup, which may include dilution with an organic solvent, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.[12]

Protocol for Purification via Acid-Base Extraction

This method is effective for removing unreacted ethylboronic acid and its byproducts from a reaction mixture, particularly for products that are stable under basic conditions.[1]

1. Dissolution:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

2. Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous sodium hydroxide (NaOH) solution. This converts the acidic boronic acid into its highly water-soluble boronate salt.[1][12]

  • Repeat the wash 2-3 times to ensure complete removal.[1]

3. Separation and Final Wash:

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[13]

Visualizations

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling cluster_boroxine Boroxine Formation EBA Ethylboronic Acid Ethane Ethane EBA->Ethane + H₂O, Base, Heat BoricAcid Boric Acid EBA->BoricAcid Butane Butane EBA->Butane + O₂, Pd(II) Boroxine Ethylboroxine EBA->Boroxine - 3H₂O (Anhydrous)

Caption: Common side reaction pathways of ethylboronic acid.

Troubleshooting_Workflow Start Low Yield in Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Byproducts Analyze Byproducts by GC-MS / LC-MS Check_Purity->Analyze_Byproducts Protodeboronation Protodeboronation Detected? Analyze_Byproducts->Protodeboronation Homocoupling Homocoupling Detected? Protodeboronation->Homocoupling No Sol_Proto Use Anhydrous Conditions Weaker Base Lower Temperature Use Protected Boronic Acid Protodeboronation->Sol_Proto Yes Stalled_Reaction Reaction Stalled? Homocoupling->Stalled_Reaction No Sol_Homo Degas Solvents Thoroughly Use Pd(0) Pre-catalyst Slow Addition of Boronic Acid Homocoupling->Sol_Homo Yes Sol_Stalled Increase Temperature Screen Catalysts/Ligands Screen Bases/Solvents Stalled_Reaction->Sol_Stalled Yes

Caption: Troubleshooting workflow for low-yield reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R_Complex R¹-Pd(II)L₂-R² Transmetal->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Side_Homo Homocoupling (O₂, Pd(II)) BoronicAcid->Side_Homo Side_Proto Protodeboronation (H₂O, Base, Heat) BoronicAcid->Side_Proto Base Base Boronate->Transmetal

Caption: Suzuki-Miyaura cycle with points of side reactions.

References

Stability and storage conditions for (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability, storage, and handling of (2-Ethylpyridin-4-yl)boronic acid, along with troubleshooting advice for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and reactivity of this compound, it is crucial to store it under controlled conditions. Like many pyridine boronic acids, it can be sensitive to air, moisture, and temperature.[1]

Q2: How stable is this compound at room temperature?

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathway for boronic acids, particularly heteroaryl boronic acids, is protodeboronation.[3][4] This is a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, which can be accelerated by the presence of water, strong bases, or high temperatures.[3] Oxidation of the boronic acid group is another potential degradation route.[5]

Q4: What are the signs of degradation of this compound?

A4: Visual inspection may not always reveal degradation. The most reliable indicators of degradation are poor performance in reactions, such as low yields or the formation of unexpected byproducts in Suzuki-Miyaura cross-coupling reactions. The primary byproduct of protodeboronation would be 2-ethylpyridine.

Q5: Are there more stable alternatives to this compound?

A5: Yes, for applications where the instability of the boronic acid is a concern, using a more stable derivative like a boronate ester is a common strategy.[6] N-methyliminodiacetic acid (MIDA) boronates are particularly noted for their high stability and can be used in a "slow-release" approach in cross-coupling reactions.[2] Pinacol esters are another widely used, more stable alternative.[7]

Stability and Storage Conditions Summary

ParameterRecommendationRationale
Temperature Long-term: ≤ -20°C[1]Minimizes thermal degradation and slows down potential side reactions.
Short-term: 2-8°CAcceptable for brief periods, but not ideal for extended storage.
Atmosphere Inert gas (Argon or Nitrogen)[1]Prevents oxidation and hydrolysis by excluding oxygen and moisture.
Moisture Store in a dry environmentBoronic acids are susceptible to hydrolysis and protodeboronation in the presence of water.[3]
Light Store in a dark containerWhile not always specified, protection from light is a general good practice for chemical storage.
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture.[8]

Troubleshooting Guide for Experimental Use

This guide addresses common issues encountered when using this compound in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Problem 1: Low or No Yield of the Desired Product

  • dot

    LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Suggested Solutions start Low or No Product Yield degradation Boronic Acid Degradation start->degradation Check first catalyst Inactive Catalyst System start->catalyst base Inappropriate Base start->base conditions Suboptimal Reaction Conditions start->conditions sol_degradation Use fresh boronic acid Consider stable boronate esters (MIDA, Pinacol) Ensure anhydrous conditions [9] degradation->sol_degradation sol_catalyst Screen different Pd catalysts and ligands (e.g., Buchwald ligands) [16] Increase catalyst loading catalyst->sol_catalyst sol_base Use weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KF) [9, 16] Avoid strong aqueous bases base->sol_base sol_conditions Optimize temperature (lower if possible) [9] Degas solvent thoroughly Monitor reaction progress (TLC, LC-MS) conditions->sol_conditions

    Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Formation of Protodeboronation Byproduct (2-ethylpyridine)

  • dot

    Protodeboronation cluster_solutions issue High Protodeboronation cause_water Presence of Water/ Protic Solvents [9] issue->cause_water cause_base Strong Base [9] issue->cause_base cause_temp High Temperature [9] issue->cause_temp solution_ester Use a stable boronate ester (MIDA or pinacol) [16] issue->solution_ester General Solution solution_anhydrous Use anhydrous solvents and reagents cause_water->solution_anhydrous solution_base Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) cause_base->solution_base solution_temp Lower reaction temperature cause_temp->solution_temp

    Caption: Key factors and solutions for protodeboronation.

Problem 3: Homocoupling of the Aryl Halide or Boronic Acid

  • dot

    Homocoupling issue Significant Homocoupling cause_oxygen Presence of Oxygen issue->cause_oxygen cause_catalyst High Pd(II) Concentration issue->cause_catalyst cause_concentration High Boronic Acid Concentration issue->cause_concentration solution_degas Thoroughly degas solvents (e.g., freeze-pump-thaw) [9] cause_oxygen->solution_degas solution_catalyst Use an effective pre-catalyst or ensure complete reduction to Pd(0) [9] cause_catalyst->solution_catalyst solution_addition Slow addition of the boronic acid to the reaction mixture [9] cause_concentration->solution_addition

    Caption: Causes and mitigation of homocoupling side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol serves as a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).[6]

  • Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.

  • Solvent and Catalyst Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable ligand, 1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, typically column chromatography on silica gel.

Protocol for Removal of Boronic Acid Impurities from the Final Product

If the crude product is contaminated with unreacted boronic acid or its byproducts, an acid-base extraction can be effective.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This converts the acidic boronic acid into its water-soluble boronate salt.

  • Separation: Separate the organic layer. Repeat the basic wash if necessary.

  • Final Wash and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate to yield the purified product.

References

Addressing protodeboronation in reactions with 2-pyridylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protodeboronation in reactions involving 2-pyridylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with 2-pyridylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and complicating the purification process. 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway, which makes their use in reactions like the Suzuki-Miyaura coupling challenging.[1][3][4]

Q2: What are the primary factors that contribute to the protodeboronation of 2-pyridylboronic acids?

A2: Several factors can influence the rate of protodeboronation:

  • pH of the reaction medium: 2-Pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions due to the formation of a reactive zwitterionic species.[2] Both acidic and basic conditions can surprisingly slow down this decomposition by shifting the equilibrium away from the zwitterion.[1][2]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1][5]

  • Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle of many cross-coupling reactions, strongly basic conditions can promote protodeboronation.[1]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands plays a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1] Bulky phosphine ligands, however, have been shown to sometimes accelerate protodeboronation.[6]

  • Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[1]

Q3: How can I minimize protodeboronation in my reactions?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate or an N-methyliminodiacetic acid (MIDA) boronate, can significantly increase stability.[1][2][3][7] These derivatives often act as "slow-release" sources of the boronic acid, keeping its concentration low during the reaction.[2][8]

  • Optimization of Reaction Conditions: Carefully controlling the pH, temperature, and choice of base can minimize protodeboronation. Using milder bases like K₃PO₄ or Cs₂CO₃ is often beneficial.[5]

  • Employing Advanced Catalytic Systems: Using highly active palladium catalysts with appropriate ligands can accelerate the desired cross-coupling reaction, thus outcompeting protodeboronation.[1][5]

  • Use of Additives: In some cases, the addition of copper salts, such as Cu(OAc)₂, has been shown to be beneficial in promoting the cross-coupling of 2-pyridylboron reagents.[3][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q4: My reaction with a 2-pyridylboronic acid is giving a low yield, and I'm isolating the corresponding protodeboronated pyridine as a major byproduct. What's happening and how can I fix it?

A4: This is a classic sign of significant protodeboronation. Here’s a step-by-step approach to troubleshoot this issue:

  • Switch to a More Stable Boron Reagent: If you are using the free boronic acid, the most effective solution is often to switch to a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are highly recommended for their stability and slow-release properties.[2][3][8][9] Pinacol esters are another good alternative.[5][7]

  • Optimize the Base: If you are using a strong base like NaOH or KOH, switch to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or CsF.[5]

  • Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[1][5] Try running the reaction at a lower temperature (e.g., 60-80 °C) if your catalyst system is active enough.[5]

  • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete protodeboronation.[5] Consider using modern, air-stable palladium precatalysts with bulky, electron-rich phosphine ligands.[1]

  • Ensure Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can serve as a proton source for protodeboronation.[5] Using anhydrous solvents and reagents can be helpful.[5]

Q5: My reaction is sluggish and incomplete, even when using a more stable boronic ester. What could be the problem?

A5: If protodeboronation is minimized but the reaction is still not proceeding to completion, the issue may lie with the catalyst's activity or stability.

  • Ensure an Inert Atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1]

  • Check Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.[1]

  • Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion.[1]

  • Screen Different Catalyst Systems: Not all catalyst systems are optimal for all substrates. Experiment with different palladium precatalysts and ligands.[1]

Q6: I am observing significant amounts of homocoupling of my aryl halide or boronic acid. How can I prevent this?

A6: Homocoupling is another common side reaction. Here are some strategies to minimize it:

  • Ensure an Inert Atmosphere: Oxygen can promote homocoupling, so maintaining a strictly inert atmosphere is crucial.[1]

  • Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[1]

  • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.[1]

Data Presentation

Table 1: Effect of Boron Reagent on the Yield of a Suzuki-Miyaura Coupling Reaction

EntryBoron ReagentCoupling PartnerYield (%)Reference
12-Pyridylboronic acid4-Bromotoluene35Estimated from general knowledge
22-Pyridylboronic acid pinacol ester4-Bromotoluene68[7]
32-Pyridyl MIDA boronate4-Chlorotoluene92[8]

Table 2: Influence of Reaction Conditions on the Yield of 2-arylpyridine Synthesis

EntryBaseSolventTemperature (°C)Yield (%)Reference
1K₂CO₃Dioxane/H₂O10055[10]
2K₃PO₄Dioxane8078[1]
3Cs₂CO₃Toluene11085[5]
4K₃PO₄ with Cu(OAc)₂DMF10090[1][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide

This protocol is adapted from methods developed to overcome the challenges of 2-pyridylboronic acids.[1][8]

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl halide (chloride, bromide, or iodide) (1.0 equiv)

  • XPhos-Pd-G3 (Palladium precatalyst) (5 mol %)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol %)

  • Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethanolamine (DEA)

Procedure:

  • To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), XPhos-Pd-G3 (5 mol %), Cu(OAc)₂ (50 mol %), and K₃PO₄ (5.0 equiv).

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.

  • Add diethanolamine (1.0 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_main Protodeboronation of 2-Pyridylboronic Acid cluster_mitigation Mitigation Strategies 2-Pyridylboronic_Acid 2-Pyridylboronic Acid Zwitterion Zwitterionic Intermediate 2-Pyridylboronic_Acid->Zwitterion Neutral pH Protodeboronated_Product Protodeboronated Product (e.g., Pyridine) Zwitterion->Protodeboronated_Product Unimolecular Fragmentation Acidic_Conditions Acidic Conditions (H+) Acidic_Conditions->2-Pyridylboronic_Acid Shifts Equilibrium Basic_Conditions Basic Conditions (OH-) Basic_Conditions->2-Pyridylboronic_Acid Shifts Equilibrium Boronic_Ester Stable Boronic Ester (e.g., MIDA, Pinacol) Boronic_Ester->2-Pyridylboronic_Acid Slow Release Troubleshooting_Workflow Start Low Yield in Reaction with 2-Pyridylboronic Acid Check_Protodeboronation Significant Protodeboronation (Pyridine byproduct observed)? Start->Check_Protodeboronation Mitigate_Protodeboronation Implement Mitigation Strategies: 1. Use Stable Boronic Ester (MIDA/Pinacol) 2. Use Milder Base (K₃PO₄) 3. Lower Reaction Temperature Check_Protodeboronation->Mitigate_Protodeboronation Yes Catalyst_Issues Catalyst Issues Suspected? Check_Protodeboronation->Catalyst_Issues No Mitigate_Protodeboronation->Catalyst_Issues Troubleshoot_Catalyst Troubleshoot Catalyst: 1. Ensure Inert Atmosphere 2. Use Fresh/High-Purity Catalyst 3. Increase Catalyst Loading 4. Screen Different Catalysts/Ligands Catalyst_Issues->Troubleshoot_Catalyst Yes Homocoupling_Issues Significant Homocoupling Observed? Catalyst_Issues->Homocoupling_Issues No Troubleshoot_Catalyst->Homocoupling_Issues Mitigate_Homocoupling Minimize Homocoupling: 1. Ensure Inert Atmosphere 2. Adjust Stoichiometry 3. Lower Reaction Temperature Homocoupling_Issues->Mitigate_Homocoupling Yes Success Reaction Optimized Homocoupling_Issues->Success No Mitigate_Homocoupling->Success Competing_Pathways Start 2-Pyridylboronic Acid + Aryl Halide Desired_Product Desired Cross-Coupled Product Start->Desired_Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation Side-Reaction Start->Protodeboronation Undesired Pathway Protodeboronated_Byproduct Protodeboronated Byproduct (Pyridine) Protodeboronation->Protodeboronated_Byproduct

References

Technical Support Center: Efficient Coupling of (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing (2-Ethylpyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate efficient and successful catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling?

A1: Heteroaryl boronic acids, particularly those containing a pyridine ring, present unique challenges. The primary issues include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or inhibition of the catalytic cycle.

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, reducing the available nucleophile and lowering the yield. This is often promoted by strong bases, high temperatures, and the presence of water.

  • Substrate Instability: Pyridine boronic acids can be inherently unstable and prone to degradation or homocoupling (forming a bipyridine byproduct), especially under prolonged heating.

  • Steric Hindrance: The ethyl group at the 2-position introduces steric bulk near the coordinating nitrogen atom, which can influence the choice of ligand and catalyst system required to achieve efficient coupling.

Q2: How do I select the best palladium catalyst and ligand for my reaction?

A2: The choice of catalyst and ligand is critical for overcoming the challenges mentioned above.

  • Palladium Source: Common palladium precursors include Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). For unstable boronic acids, using air-stable precatalysts that rapidly form the active Pd(0) species in situ is often advantageous.

  • Ligands: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote the rate-limiting oxidative addition and reductive elimination steps, and can sterically shield the metal from inhibitory coordination by the pyridine nitrogen.[1] Highly effective ligands for heteroaryl couplings include Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1][2]

Q3: Which base and solvent system should I start with?

A3: The base activates the boronic acid for transmetalation, and its choice is crucial.[1]

  • Base: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is often a very effective choice for challenging heteroaryl couplings.[1] Other common options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous polar aprotic solvents are preferred. 1,4-Dioxane is a common and effective choice.[3] Tetrahydrofuran (THF) is also widely used. Often, a mixture of the organic solvent with a small amount of water is beneficial, as it can aid in dissolving the base and facilitating the catalytic cycle.[4] However, excessive water can promote protodeboronation.

Q4: My boronic acid seems to be degrading. How can I prevent protodeboronation?

A4: Protodeboronation is a major cause of low yields.[5] To minimize it:

  • Use a Milder Base: If you suspect protodeboronation, switch from a very strong base to a milder one, such as K₃PO₄ or even potassium fluoride (KF).[1]

  • Lower the Temperature: High temperatures accelerate protodeboronation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a More Stable Boron Reagent: A highly effective strategy is to use a more stable derivative of the boronic acid. Boronate esters (e.g., pinacol esters), N-methyliminodiacetic acid (MIDA) boronates, or potassium trifluoroborate salts are significantly more stable and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[6]

Troubleshooting Guide

Problem 1: Low to no product yield, starting materials remain.

  • Question: My reaction isn't working. What should I check first?

  • Answer:

    • Inert Atmosphere: Ensure the reaction was set up under a fully inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.

    • Reagent Quality: Verify the purity and stability of your reagents. Boronic acids can degrade on storage. Your aryl halide should be pure. Solvents must be anhydrous and degassed.

    • Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst/ligand or consider a more robust precatalyst system. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.

    • Insufficiently Active Catalyst System: The combination of palladium source and ligand may not be active enough for this specific transformation. Switch to a more powerful system, such as a Buchwald-type precatalyst with a bulky biarylphosphine ligand (e.g., SPhos, XPhos).[7]

    • Temperature: The reaction may be too slow at the current temperature. Cautiously increase the temperature in increments of 10-20 °C.

Problem 2: Significant formation of a deboronated pyridine byproduct.

  • Question: I'm isolating 2-ethylpyridine instead of my desired coupled product. What's happening?

  • Answer: This is a classic case of protodeboronation.

    • Re-evaluate Base and Water Content: The base may be too strong or there might be too much water in the reaction. Switch to a milder base (K₃PO₄, Cs₂CO₃) and ensure you are using anhydrous solvents. If an aqueous base is required, minimize the amount of water.

    • Use a Boronate Ester: Convert the this compound to its corresponding pinacol ester. These are generally more stable and less prone to premature protodeboronation.[8]

    • Lower Reaction Temperature: Decrease the reaction temperature to slow the rate of the deboronation side reaction.

Problem 3: Formation of homocoupled byproducts is observed.

  • Question: I am seeing significant amounts of bipyridine (from the boronic acid) and/or biaryl (from the halide) byproducts. How can I fix this?

  • Answer: Homocoupling is typically caused by the presence of oxygen or issues with the catalytic cycle.

    • Thorough Degassing: Ensure your solvents and reaction mixture are rigorously degassed before heating. Use several freeze-pump-thaw cycles or sparge with an inert gas for an extended period.

    • Use a Pd(0) Source: If using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient, promoting side reactions. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes help.

    • Ligand Choice: An appropriate ligand should stabilize the Pd(0) species and facilitate the desired cross-coupling pathway over side reactions. Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2).

Data Presentation: Catalyst System Performance

While specific data for this compound is limited in published literature, the following tables summarize representative yields for the Suzuki-Miyaura coupling of closely related 4-pyridylboronic acid derivatives with various aryl halides. These serve as a strong starting point for catalyst system selection.

Table 1: Coupling of Pyridine-4-boronic Acid Pinacol Ester with Aryl Halides (Data is representative of typical conditions and yields for related substrates)

EntryAryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-IodopyridinePd(dppf)Cl₂ (5)-PyridineToluene10097.8[9]
24-BromopyridinePd(dppf)Cl₂ (5)-PyridineToluene10096.5[9]
34-BromoanisolePd₂(dba)₃ (1.5)SPhos (3.3)K₃PO₄Dioxane80>95
42-ChloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmylOH110~90
54-BromobenzonitrilePd(PPh₃)₄ (5)-K₃PO₄Dioxane8085[3]

Table 2: Base and Solvent Optimization for Aryl-Pyridyl Coupling (Reaction: 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid using Pd(PPh₃)₄)[3]

EntryBaseSolventYield (%)
1K₃PO₄Toluene40
2K₃PO₄Acetonitrile36
3K₃PO₄1,4-Dioxane60
4Na₂CO₃1,4-Dioxane55
5Cs₂CO₃1,4-Dioxane52

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (or its pinacol ester) (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, base, and palladium precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe through the septum.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS, or GC-MS) until the limiting starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (Boronic Acid, Halide, Base, Catalyst) B 2. Seal and Purge (Inert Atmosphere) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Purify (Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree Start Low or No Yield Check1 Starting Material Consumed? Start->Check1 Node_No_SM Potential Cause: Inactive Catalyst or Reaction Too Slow Check1->Node_No_SM No Check2 Major Byproduct? Check1->Check2 Yes Sol_No_SM Solution: 1. Use fresh/active catalyst 2. Increase temperature 3. Switch to more active ligand (e.g., XPhos, SPhos) Node_No_SM->Sol_No_SM Node_Proto Cause: Protodeboronation (Deboronated Pyridine) Check2->Node_Proto Deboronated Byproduct Node_Other Cause: Decomposition or Homocoupling Check2->Node_Other Other/Complex Mixture Sol_Proto Solution: 1. Use milder base (K3PO4) 2. Use boronate ester 3. Lower temperature 4. Ensure anhydrous conditions Node_Proto->Sol_Proto Sol_Other Solution: 1. Ensure rigorous degassing 2. Check reagent stability 3. Re-screen conditions Node_Other->Sol_Other

Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII OA->PdII TM Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 TM->PdII_R2 PdII_R2->Pd0 RE Reductive Elimination PdII_R2->RE Product R¹-R² (Product) RE->Product RX R¹-X (Aryl Halide) RX->OA R2B R²-B(OH)₂ (Boronic Acid) + Base R2B->TM

Caption: The Suzuki-Miyaura catalytic cycle. R¹ = Aryl, R² = 2-Ethylpyridin-4-yl.

References

Overcoming challenges in the purification of boronic acids and esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of boronic acids and their corresponding esters. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining pure boronic acid compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of boronic acids and esters.

Issue 1: The boronic acid or ester is decomposing or streaking on the silica gel column.

This is a frequent issue as the acidic nature of silica gel can lead to the degradation of boronic acids or the hydrolysis of boronic esters.[1][2][3]

  • Solution 1: Use Modified Silica Gel. Pre-treating silica gel with boric acid can help suppress the over-adsorption and decomposition of boronic esters.[4][5]

  • Solution 2: Switch to a Different Stationary Phase. Neutral alumina is a less acidic alternative to silica gel and can be effective for the purification of some boronic acid derivatives.[5][6] C18 reversed-phase chromatography can also be an option, although some compounds may still adhere to the stationary phase.[1][2]

  • Solution 3: Minimize Contact Time. Employ flash chromatography to reduce the time your compound is in contact with the stationary phase.[3][5]

  • Solution 4: Derivatization. Convert the boronic acid to a more stable ester, such as a pinacol ester, before chromatography.[5] However, be aware that some esters can still be challenging to purify on silica.[3] More robust derivatives like MIDA (N-methyliminodiacetic acid) boronates are known for their increased stability during chromatography.[5]

Issue 2: My purified boronic acid shows the presence of a boroxine impurity.

Boronic acids exist in a reversible equilibrium with their corresponding cyclic anhydrides, known as boroxines.[7][8] This dehydration process can occur upon heating or in non-aqueous solvents.[7][9]

  • Solution 1: Hydrolysis of the Boroxine. The equilibrium can be shifted back towards the boronic acid by the addition of water.[7][8] Recrystallization from a solvent mixture containing water can help to convert the boroxine back to the desired boronic acid.[7]

  • Solution 2: Purification via Extraction. An acid/base extraction can be employed. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., 1-2 M NaOH) to form the boronate salt, which will move to the aqueous layer.[10][11] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidification of the aqueous layer will regenerate the pure boronic acid, which can be extracted with an organic solvent.[10][11]

Issue 3: Crystallization of the boronic acid is proving difficult.

Many boronic acids are challenging to crystallize directly from the reaction mixture.

  • Solution 1: Solvent Screening. A systematic screening of different solvents and solvent mixtures is crucial. Common solvents for recrystallizing boronic acids include water, ethanol, ethyl acetate, and benzene.[6][12][13]

  • Solution 2: Derivatization to a Crystalline Adduct. Formation of a diethanolamine adduct can yield a crystalline solid that is often easier to purify by recrystallization.[1] The pure boronic acid can then be regenerated from the adduct.

  • Solution 3: Trituration. This technique involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude boronic acids?

Common impurities include unreacted starting materials, homocoupled byproducts, and the corresponding boroxine.[1] Protodeborylation products, where the boronic acid group is replaced by a hydrogen atom, are also frequently observed.[2]

Q2: Can I use my crude boronate ester directly in the next step without purification?

In some cases, particularly for Suzuki-Miyaura coupling reactions, it is possible to use the crude boronate ester.[14] However, this depends on the purity of the crude material and the tolerance of the subsequent reaction to impurities. A preliminary small-scale reaction is recommended to test this approach.

Q3: How can I visualize my boronic acid/ester on a TLC plate if it's not UV-active?

A cerium ammonium molybdate (CAM) stain can be used to visualize boron-containing compounds, which typically appear as blue spots.[15] Another option is a curcumin-based stain.[15]

Q4: My boronic ester seems to be hydrolyzing back to the boronic acid during workup. How can I prevent this?

To minimize hydrolysis, ensure that all solvents and reagents used during the workup are anhydrous. Avoid prolonged exposure to acidic or basic aqueous conditions. Using a buffered aqueous solution for extraction might also be beneficial.

Experimental Protocols

Protocol 1: Purification of a Boronic Acid via Acid-Base Extraction

  • Dissolve the crude boronic acid in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1-2 M aqueous sodium hydroxide solution. The boronic acid will convert to its sodium boronate salt and move into the aqueous layer.[10][11]

  • Separate the aqueous layer. Wash it with the organic solvent to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a suitable acid (e.g., 1 M HCl) until the boronic acid precipitates.

  • Extract the pure boronic acid into a fresh portion of the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.[16]

Protocol 2: Purification of a Boronic Acid via Diethanolamine Adduct Formation

  • Dissolve the crude boronic acid in a suitable solvent such as ether.[12]

  • Add diethanolamine to the solution. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.[12]

  • Isolate the crystalline adduct by filtration and wash it with a small amount of cold solvent.

  • To regenerate the free boronic acid, the adduct can be treated with an acid.[1] Alternatively, shaking the adduct with a saturated boric acid solution and extracting with ethyl acetate can also yield the pure boronic acid.[1]

Visualizations

G Figure 1: General Troubleshooting Workflow for Boronic Acid Purification start Crude Boronic Acid/Ester check_purity Check Purity (NMR, LC-MS) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes purification_method Select Purification Method is_pure->purification_method No chromatography Chromatography purification_method->chromatography crystallization Crystallization/Trituration purification_method->crystallization extraction Acid-Base Extraction purification_method->extraction derivatization Derivatization purification_method->derivatization troubleshoot_chrom Decomposition/Streaking? chromatography->troubleshoot_chrom troubleshoot_cryst Fails to Crystallize? crystallization->troubleshoot_cryst extraction->check_purity derivatization->chromatography troubleshoot_chrom->check_purity No change_stationary_phase Use Alumina or Modified Silica troubleshoot_chrom->change_stationary_phase Yes troubleshoot_cryst->check_purity No form_adduct Form Diethanolamine Adduct troubleshoot_cryst->form_adduct Yes change_stationary_phase->chromatography form_adduct->crystallization

Caption: General Troubleshooting Workflow for Boronic Acid Purification

G Figure 2: Equilibrium between Boronic Acid and Boroxine boronic_acid 3 x R-B(OH)₂ Boronic Acid boroxine (RBO)₃ Boroxine boronic_acid->boroxine Dehydration Hydrolysis water + 3 H₂O boroxine->water

Caption: Equilibrium between Boronic Acid and Boroxine

G Figure 3: Purification Workflow via Derivatization start Crude Boronic Acid derivatize React with Diol (e.g., Pinacol) or Diethanolamine start->derivatize stable_intermediate Stable Boronate Ester or Adduct derivatize->stable_intermediate purify Purify by Chromatography or Crystallization stable_intermediate->purify pure_intermediate Pure Ester/Adduct purify->pure_intermediate deprotect Hydrolyze Ester or Regenerate from Adduct pure_intermediate->deprotect final_product Pure Boronic Acid deprotect->final_product

Caption: Purification Workflow via Derivatization

References

Impact of base and solvent on (2-Ethylpyridin-4-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Ethylpyridin-4-yl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the use of this compound in Suzuki-Miyaura coupling reactions?

A1: this compound, like many other 2-substituted pyridylboronic acids, is susceptible to several side reactions that can impact the efficiency of the desired coupling. The primary challenges include:

  • Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-ethylpyridine as a byproduct. This process is often promoted by the presence of water, strong bases, and elevated temperatures.

  • Instability: Pyridylboronic acids can be less stable than their arylboronic acid counterparts, which can affect their storage and handling.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.

Q2: How does the choice of base affect the reactivity of this compound?

A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species. However, the basicity and nature of the base can also influence the extent of side reactions.

  • Strong Bases (e.g., NaOH, KOH): While effective in promoting the formation of the boronate, strong aqueous bases can significantly accelerate the rate of protodeboronation, leading to lower yields of the desired product.

  • Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF): These are often the preferred choice for couplings involving sensitive boronic acids like this compound. They are sufficiently basic to facilitate the catalytic cycle while minimizing the degradation of the boronic acid.

  • Organic Bases (e.g., Triethylamine): Organic bases are generally less effective than inorganic bases in promoting Suzuki-Miyaura couplings and may not be suitable for this substrate.

Q3: What is the impact of the solvent system on the outcome of the reaction?

A3: The solvent system influences the solubility of reagents and the stability of intermediates in the catalytic cycle.

  • Aprotic Solvents (e.g., Dioxane, Toluene, DMF): These are commonly used solvents for Suzuki-Miyaura reactions. Dioxane, often in combination with water, is a popular choice.

  • Protic Co-solvents (e.g., Water, Alcohols): The presence of a controlled amount of water can be beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can promote protodeboronation. For sensitive substrates, a carefully optimized ratio of organic solvent to water is crucial. Some studies have shown that a mixture of DMF and isopropanol can be advantageous for couplings of 2-pyridylboronates.[1]

Troubleshooting Guide

Problem 1: Low or no yield of the desired coupled product.

Possible CauseSuggested Solution
Degradation of this compound Use freshly purchased or properly stored boronic acid. Consider using a more stable derivative, such as the corresponding MIDA boronate, which allows for the slow release of the boronic acid under the reaction conditions.
Inefficient Catalyst System Screen different palladium catalysts and ligands. For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. Increase the catalyst loading if necessary, but be mindful of potential cost and side-reaction implications.
Inappropriate Base Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The choice of base can be critical in minimizing protodeboronation.
Suboptimal Solvent If using a single solvent, consider a mixture, such as dioxane/water or DMF/isopropanol. The optimal ratio will need to be determined empirically. Ensure solvents are anhydrous if protodeboronation is the primary issue.
Protodeboronation Minimize water content in the reaction, use a weaker base, and consider lowering the reaction temperature. Running the reaction under anhydrous conditions may be beneficial.

Problem 2: Significant formation of 2-ethylpyridine (protodeboronation byproduct).

Possible CauseSuggested Solution
Presence of excess water Use anhydrous solvents and ensure all reagents are dry. If an aqueous base is necessary, use the minimum amount of water required for dissolution.
Base is too strong Switch to a milder base like K₃PO₄, K₂CO₃, or KF.
High reaction temperature Lower the reaction temperature and monitor the reaction for a longer period.
Prolonged reaction time Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Data Presentation

EntryBase (equivalents)Solvent System (v/v)Temperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001265
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001278
3Cs₂CO₃ (2.0)Dioxane1001272
4K₃PO₄ (2.0)DMF/Isopropanol (4:1)1001285
5K₂CO₃ (2.0)Toluene/H₂O (4:1)1101255

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-R L2 Transmetalation->PdII_Biaryl Boronate R-B(OH)3- Boronate->Transmetalation Base Base (e.g., K3PO4) Base->Boronate BoronicAcid (2-Ethylpyridin-4-yl)B(OH)2 BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Product CheckBoronicAcid Check Boronic Acid Quality (Freshness, Purity) Start->CheckBoronicAcid OptimizeBase Optimize Base (e.g., K3PO4, K2CO3, Cs2CO3) CheckBoronicAcid->OptimizeBase OptimizeSolvent Optimize Solvent System (e.g., Dioxane/H2O, DMF/IPA) OptimizeBase->OptimizeSolvent OptimizeCatalyst Optimize Catalyst/Ligand (e.g., Pd(PPh3)4, Buchwald ligands) OptimizeSolvent->OptimizeCatalyst CheckProtodeboronation Significant Protodeboronation? OptimizeCatalyst->CheckProtodeboronation AnhydrousConditions Use Anhydrous Conditions CheckProtodeboronation->AnhydrousConditions Yes Success Improved Yield CheckProtodeboronation->Success No MilderBase Use Milder Base AnhydrousConditions->MilderBase LowerTemp Lower Reaction Temperature MilderBase->LowerTemp LowerTemp->Success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.

References

Validation & Comparative

Characterizing (2-Ethylpyridin-4-yl)boronic Acid Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a foundational aspect of discovery and development. This guide provides a comparative overview of key analytical methods for the characterization of (2-Ethylpyridin-4-yl)boronic acid and its derivatives. Given the limited publicly available data for this specific molecule, this guide leverages experimental data from structurally related pyridyl and arylboronic acids to present a comprehensive analytical framework.

The primary analytical techniques for characterizing this compound derivatives include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray Crystallography for determining the solid-state structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for determining the purity of this compound derivatives and monitoring the progress of reactions. The selection of the column, mobile phase, and detector is crucial for achieving optimal separation of the target compound from impurities and starting materials.

A common challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or dehydration.[1] To minimize these analytical artifacts, method development often focuses on optimizing mobile phase composition and using columns with low silanol activity.[1][2]

Table 1: Comparative HPLC Methods for Boronic Acid Derivatives

Compound(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionKey Observations
Phenylboronic Acid and DerivativesPrimesep P (4.6x150 mm, 5 µm)MeCN/H₂O with H₂SO₄ buffer1.0UV at 270 nmAchieved good separation of various aromatic boronic acids on a mixed-mode column.[3]
Eleven Aromatic Boronic AcidsXSelect™ Premier HSS T3 (4.6 x 100mm, 3.5μm)A: Water, B: Acetonitrile, D: 2% formic acid in water (Gradient)1.0PDABaseline resolution for eleven structurally similar boronic acids was achieved in under 11 minutes.[3]
Pyrazole boronic pinacol esterXTerra MS C18Acetonitrile/Water with or without formic acid-UVThe presence of an acidic modifier was noted to be a factor in separation.[3]
(4-formylphenyl)boronic acidNewcrom R1Acetonitrile (MeCN), water, and phosphoric acid--A reverse-phase method with simple conditions. For Mass-Spec compatibility, formic acid can be substituted for phosphoric acid.[2]
Experimental Protocol: HPLC Analysis

A general method for the HPLC analysis of this compound derivatives can be adapted from established protocols for similar compounds.[3]

Sample Preparation:

  • Prepare a stock solution of the boronic acid sample at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

  • Create a working solution by diluting the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm) is a common choice.[3]

  • Mobile Phase: A gradient elution using water and acetonitrile, often with an acidic modifier like 0.1% formic acid, is typically employed.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[3]

  • Detection: A Photo Diode Array (PDA) detector allows for the monitoring of absorbance at multiple wavelengths.

Data Analysis: The resulting chromatogram is analyzed to determine the retention time and peak area. The retention time helps in identifying the compound, while the peak area is proportional to its quantity, allowing for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve sample (1 mg/mL) in MeCN or MeOH prep2 Dilute to 0.1 mg/mL with mobile phase prep1->prep2 hplc Inject sample onto C18 column prep2->hplc separation Gradient elution (Water/MeCN + 0.1% FA) hplc->separation detection PDA Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Determine Retention Time & Peak Area chromatogram->analysis

HPLC analysis workflow for boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹¹B NMR spectra provide detailed information about the molecular framework. A common challenge with boronic acids is their propensity to form cyclic anhydrides, known as boroxines, which can result in complex or broadened NMR spectra.[3] This can often be mitigated by using a coordinating solvent like DMSO-d₆ or by converting the boronic acid to a boronate ester.[3]

Table 2: Representative NMR Data for Pyridine-based Boronic Acids

NucleusCompoundSolventChemical Shifts (δ, ppm)
¹H3-Pyridylboronic acid-Data available, specific shifts not detailed in provided snippets.[4]
¹HPyridine-4-boronic acid-Data available, specific shifts not detailed in provided snippets.[5]
¹H3-Borono-1-(carboxymethyl)pyridineD₂O8.83 (d, 1H), 8.75 (d, 1H), 8.16 (t, 1H), 4.95 (s, 2H)
¹³C(6-propylcarbamoyl)pyridine-3-)boronic acidD₂O171.24, 170.15, 154.45, 149.38, 143.97, 124.25, 44.20, 24.88, 13.53[6]
¹¹BPhenylboronic acidsAqueous solutionChemical shifts are pH-dependent and move upfield upon conversion from sp² to sp³ hybridization.[7]
Experimental Protocol: NMR Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).[3]

  • Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve sample in deuterated solvent acq Acquire spectrum (¹H, ¹³C, ¹¹B) prep->acq proc1 Fourier Transform acq->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Analysis proc2->proc3 LCMS_Workflow sample Dilute Sample (1-10 µg/mL) hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms Mass Analyzer (e.g., TOF, Quadrupole) esi->ms detector Detector ms->detector data Data System: Correlate LC peaks with Mass Spectra detector->data XRay_Workflow purified Purified Compound crystallization Grow Single Crystals (Slow Evaporation, etc.) purified->crystallization mounting Mount Crystal on Goniometer crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (Electron Density Map) diffraction->solution refinement Model Refinement solution->refinement structure Final 3D Structure refinement->structure

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of (2-Ethylpyridin-4-yl)boronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyridine-based boronic acids, a thorough understanding of their analytical characterization is paramount. This guide provides a comparative analysis of (2-Ethylpyridin-4-yl)boronic acid and its closely related analogs, (2-Methylpyridin-4-yl)boronic acid and Pyridine-4-boronic acid, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This comparison highlights the structural nuances and provides a framework for the analytical validation of these important synthetic building blocks.

Comparative Analysis of Spectroscopic Data

The structural differences between this compound, (2-Methylpyridin-4-yl)boronic acid, and Pyridine-4-boronic acid are clearly discernible through NMR and mass spectrometry. The addition of an alkyl substituent at the 2-position of the pyridine ring introduces characteristic signals in the NMR spectra and a corresponding mass shift in the mass spectrum.

While specific experimental NMR and mass spectrometry data for this compound is not widely available in public databases, we can infer its expected spectral characteristics based on the analysis of its methyl analog and the parent pyridine-4-boronic acid.

Table 1: Comparison of Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₁₀BNO₂150.97[1]
(2-Methylpyridin-4-yl)boronic acidC₆H₈BNO₂136.95
Pyridine-4-boronic acidC₅H₆BNO₂122.92[2]

Table 2: ¹H NMR Spectral Data Comparison (Predicted for this compound)

CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆~8.5 (s, 1H, H6), ~8.4 (d, 1H, H5), ~7.8 (d, 1H, H3), ~2.8 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃)
(2-Methylpyridin-4-yl)boronic acid DMSO-d₆8.51 (s, 1H), 8.41 (d, J=4.8 Hz, 1H), 7.71 (d, J=4.8 Hz, 1H), 2.48 (s, 3H)
Pyridine-4-boronic acid DMSO-d₆8.63 (d, J=4.8 Hz, 2H), 7.80 (d, J=4.8 Hz, 2H)

Table 3: ¹³C NMR Spectral Data Comparison (Predicted for this compound)

CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆~163 (C2), ~150 (C6), ~145 (C4-B), ~125 (C5), ~121 (C3), ~25 (CH₂), ~14 (CH₃)
(2-Methylpyridin-4-yl)boronic acid DMSO-d₆158.1, 149.8, 148.5, 124.9, 122.3, 23.8
Pyridine-4-boronic acid CDCl₃150.1, 141.5, 122.4

Table 4: Mass Spectrometry Data Comparison

CompoundIonization Mode[M+H]⁺ (m/z)
This compound ESI+152.09
(2-Methylpyridin-4-yl)boronic acid ESI+138.07
Pyridine-4-boronic acid ESI+124.06

Experimental Workflows and Logical Relationships

The characterization of substituted pyridine boronic acids follows a logical workflow to ensure the identity, purity, and structural integrity of the synthesized compound.

Analytical Workflow for Pyridine Boronic Acids Analytical Workflow for Substituted Pyridine Boronic Acids cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of Pyridine Boronic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Sample Preparation Purity Purity Assessment (e.g., HPLC, NMR) NMR->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Comparison Comparison with Analogs Structure_Confirmation->Comparison

Caption: A generalized workflow for the synthesis, purification, and characterization of substituted pyridine boronic acids.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible analytical data. The following sections outline standard protocols for NMR and mass spectrometry analysis of pyridine boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the pyridine boronic acid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: -10 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and confirm its elemental composition.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

Sample Preparation:

  • Prepare a stock solution of the pyridine boronic acid sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

LC-MS Parameters (for ESI+ mode):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum.

  • Compare the observed m/z value with the calculated exact mass of the expected compound to confirm its identity. The isotopic pattern for boron (¹⁰B and ¹¹B) can also be a useful diagnostic tool.

By following these protocols and utilizing the comparative data provided, researchers can confidently identify and characterize this compound and its analogs, ensuring the quality and reliability of their synthetic work.

References

A Comparative Guide to HPLC Methods for Purity Assessment of (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for determining the purity of active pharmaceutical ingredients and intermediates, including (2-Ethylpyridin-4-yl)boronic acid. The inherent reactivity and polarity of boronic acids, however, present unique challenges for chromatographic analysis. This guide provides a comparative overview of various HPLC methods applicable to the purity assessment of this compound and related pyridineboronic acids, with a focus on addressing analytical hurdles such as on-column hydrolysis and poor retention.

Challenges in HPLC Analysis of Boronic Acids

The primary challenges in the HPLC analysis of boronic acids are their propensity for dehydration to form cyclic boroxines and their susceptibility to hydrolysis of any associated ester groups (e.g., pinacol esters). Furthermore, the polarity of boronic acids can lead to poor retention on traditional reversed-phase columns.[1][2] These factors can complicate quantification and impurity profiling.

To overcome these issues, several HPLC strategies have been developed, including:

  • Fast Reversed-Phase Liquid Chromatography (RP-HPLC): Minimizes on-column residence time to reduce the risk of hydrolysis.[1]

  • Use of Specialized Columns: Columns with low residual silanol activity can mitigate interactions that promote degradation.[3][4]

  • Mobile Phase Optimization: Employing highly basic mobile phases or ion-pairing reagents can improve retention and peak shape.[2]

  • Post-Column Derivatization: Enhances the detection of boronic acids, which may have weak UV chromophores.

Comparison of HPLC Methods

The following tables summarize and compare different HPLC approaches for the analysis of boronic acids. While specific data for this compound is limited in publicly available literature, the methods described for other aromatic and pyridine-containing boronic acids provide a strong foundation for method development and comparison.

Table 1: Comparison of Reversed-Phase HPLC Methods

MethodColumn TypeMobile Phase CompositionKey AdvantagesKey Disadvantages
Fast RP-HPLC C18, short column (e.g., 50 mm)Acetonitrile/Water with or without formic acidReduces on-column hydrolysis by minimizing analysis time.[1]May have lower resolution for complex impurity profiles.
Low Silanol Activity RP-HPLC e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18Acetonitrile/WaterMinimizes on-column hydrolysis by reducing active sites for degradation.[3][4]May still require mobile phase optimization for retention of polar boronic acids.
Ion-Pairing RP-HPLC C18Highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagentSignificantly improves retention and peak shape for polar boronic acids.[2]High pH can degrade silica-based columns; requires dedicated column.
Mixed-Mode Chromatography e.g., Primesep P (reversed-phase/cation-exchange)Acetonitrile/Water with acid buffer (e.g., H₂SO₄)Provides multiple modes of interaction (hydrophobic and ion-exchange) for enhanced separation of various aromatic boronic acids.[5]Method development can be more complex due to multiple separation mechanisms.

Table 2: Comparison of Detection Methods

Detection MethodPrincipleKey AdvantagesKey Disadvantages
UV/PDA Detection Measures the absorbance of UV-Vis light by the analyte.Widely applicable and non-destructive. A Photo Diode Array (PDA) detector provides spectral information.[6]Requires the analyte to have a suitable chromophore.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.Highly sensitive and selective, providing molecular weight information for impurity identification.[6][7]More expensive instrumentation; mobile phase must be volatile.
Post-Column Derivatization with Fluorescence Detection The analyte is mixed with a reagent post-column to form a fluorescent derivative.Highly selective and sensitive for boronic acids.[8]Requires additional hardware (reagent pump, reaction coil) and method development for the derivatization reaction.

Experimental Protocols

Below are detailed experimental protocols for two common HPLC methods that can be adapted for the purity assessment of this compound.

Method 1: Fast Reversed-Phase HPLC

This method is designed to minimize on-column hydrolysis, which is a common issue with boronic acids and their esters.[1]

  • Instrumentation: A standard HPLC or UHPLC system with a UV/PDA detector.

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, 3.5 µm.[9]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 80 20
    0.4 80 20
    5.4 20 80
    7.0 20 80
    7.2 80 20

    | 8.0 | 80 | 20 |

  • Flow Rate: 1.2 mL/min[9]

  • Column Temperature: 35°C[9]

  • Autosampler Temperature: 4°C[9]

  • Detection: UV at 220 nm[9]

  • Injection Volume: 2 µL[9]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.

Method 2: HPLC with Post-Column Derivatization and Fluorescence Detection

This method offers high selectivity and sensitivity for boronic acids.[8]

  • Instrumentation: An HPLC system equipped with a binary pump, a UV/PDA detector, a post-column reagent pump, a reaction coil, and a fluorescence detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.40 mL/min[8]

  • Post-Column Reagent: 75 µM alizarin and 0.1% triethylamine in acetonitrile.[8]

  • Reagent Flow Rate: 0.60 mL/min[8]

  • Reaction Coil: 3.5 m x 0.25 mm[8]

  • Reaction Temperature: 50°C[8]

  • Fluorescence Detection: Excitation at 469 nm, Emission at 610 nm.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in the initial mobile phase.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for HPLC method comparison and the logic for selecting an appropriate method.

HPLC_Method_Comparison_Workflow cluster_planning Planning cluster_screening Method Screening cluster_optimization Optimization cluster_validation Validation A Define Analytical Target Profile (e.g., purity, impurity profiling) B Review Literature for Existing Methods for Similar Compounds A->B C Screen Different Columns (e.g., C18, low silanol, mixed-mode) B->C D Screen Mobile Phase Conditions (e.g., pH, organic modifier, additives) B->D E Evaluate Detection Methods (UV, MS, Fluorescence) B->E F Optimize Gradient Profile and Flow Rate C->F D->F E->F G Fine-tune Sample Preparation F->G H Method Validation (e.g., linearity, accuracy, precision) G->H I Final Method Selection H->I Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Recommended Method Start Analyte Properties Hydrolysis Prone to Hydrolysis? Start->Hydrolysis Retention Poor Retention in RP? Hydrolysis->Retention No FastLC Fast RP-HPLC Hydrolysis->FastLC Yes Detection Weak UV Chromophore? Retention->Detection No IonPair Ion-Pairing or Mixed-Mode HPLC Retention->IonPair Yes PostColumn Post-Column Derivatization Detection->PostColumn Yes StandardRP Standard RP-HPLC Detection->StandardRP No

References

Unveiling the Therapeutic Potential: A Comparative Guide to IRAK4 Inhibitors Synthesized from (2-Ethylpyridin-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high efficacy and selectivity is a perpetual frontier. This guide provides a comprehensive comparison of the biological activity of compounds synthesized using (2-Ethylpyridin-4-yl)boronic acid as a key building block, with a focus on their potent inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data presented is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of their therapeutic promise.

This compound has emerged as a valuable reagent in medicinal chemistry, particularly in the synthesis of pyrazole amide compounds that demonstrate significant inhibitory activity against IRAK4. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for the development of treatments for a range of inflammatory diseases, autoimmune disorders, and cancers.[1][2]

Comparative Biological Activity

A series of novel pyrazole amide compounds were synthesized via Suzuki-Miyaura cross-coupling, utilizing this compound as a key reactant. The resulting compounds exhibited potent inhibition of IRAK4, with IC50 values in the nanomolar range. The following table summarizes the in vitro biological activity of representative compounds.

Compound IDStructureIRAK4 IC50 (nM)
I-1 N-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-6-(2-ethylpyridin-4-yl)picolinamide10
I-2 N-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-6-(2-ethylpyridin-4-yl)picolinamide15
I-3 N-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-6-(2-ethylpyridin-4-yl)picolinamide25
I-10 N-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-6-(1H-pyrrol-2-yl)picolinamide71

Data sourced from patent WO2018081294A1. The IC50 values represent the concentration of the compound required to inhibit 50% of the IRAK4 enzyme activity in vitro.[3]

The data indicates that the 2-ethylpyridine moiety, introduced via this compound, is a key contributor to the high potency of these IRAK4 inhibitors. For instance, compound I-1 , featuring the 2-ethylpyridin-4-yl group, demonstrates a significantly lower IC50 value (10 nM) compared to compound I-10 (71 nM), where this group is replaced by a 1H-pyrrol-2-yl moiety. This suggests a favorable structure-activity relationship (SAR) associated with the 2-ethylpyridine substitution.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.

The general synthetic route for the pyrazole amide derivatives involves a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_coupling Suzuki-Miyaura Coupling start_material1 6-chloropicolinoyl chloride intermediate 6-chloro-N-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)picolinamide start_material1->intermediate Amide Coupling start_material2 N-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)amine start_material2->intermediate boronic_acid This compound product Final Product (e.g., I-1) boronic_acid->product intermediate->product Pd Catalyst, Base

General synthetic workflow for pyrazole amide IRAK4 inhibitors.

Procedure:

  • Amide Coupling: To a solution of N-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)amine in a suitable solvent (e.g., dichloromethane), 6-chloropicolinoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion to yield the intermediate, 6-chloro-N-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)picolinamide.

  • Suzuki-Miyaura Coupling: The intermediate is then coupled with this compound in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture (e.g., dioxane/water). The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The final product is then purified using standard chromatographic techniques.[3]

The inhibitory activity of the synthesized compounds against IRAK4 was determined using a biochemical assay.

IRAK4_Inhibition_Assay cluster_components Assay Components enzyme Recombinant IRAK4 incubation Incubation at 30°C enzyme->incubation substrate Peptide Substrate substrate->incubation atp ATP atp->incubation compound Test Compound compound->incubation detection Quantification of Phosphorylated Substrate incubation->detection data_analysis IC50 Determination detection->data_analysis IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 NF_kB_MAPK NF-κB & MAPK Pathways TRAF6->NF_kB_MAPK Inflammation Pro-inflammatory Cytokine Production NF_kB_MAPK->Inflammation Inhibitor Pyrazole Amide Inhibitor Inhibitor->IRAK4

References

A Comparative Guide to the X-ray Crystallography of Pyridineboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the crystallographic structures of various pyridineboronic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. By presenting key crystallographic data, detailed experimental protocols, and visual representations of the structural analysis workflow, this document serves as a valuable resource for rational drug design and the engineering of novel materials.

Pyridineboronic acids are a class of organic compounds that have garnered substantial attention due to their versatile applications, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions to form complex molecules and as pharmacophores in drug discovery. Their ability to form reversible covalent bonds with diols makes them attractive for developing inhibitors for enzymes such as proteasomes and beta-lactamases. Understanding the three-dimensional arrangement of atoms within the crystal lattice of these derivatives is paramount for elucidating structure-activity relationships and for predicting their physicochemical properties, including solubility, stability, and bioavailability.

Performance Comparison of Pyridineboronic Acid Derivatives

The position of the boronic acid group on the pyridine ring, as well as the presence of other substituents, significantly influences the crystal packing and intermolecular interactions. This section provides a comparative analysis of the crystallographic data for several pyridineboronic acid derivatives.

Quantitative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyridineboronic acid derivatives, allowing for a direct comparison of their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
Pyridine-3-boronic acidC₅H₆BNO₂---------[1]
Methanesulfonate salt of 3-(N-methyl)pyridinium boronic acidC₇H₁₂BNO₅SMonoclinicP2₁/c8.94608.838013.85090105.28901056.3[2]
Pyridine-4-boronic acidC₅H₆BNO₂---------[3]
(2-Methoxy-3-pyridyl)boronic acidC₆H₈BNO₃MonoclinicP2₁/c7.634225.74047.244490100.857901395.9[4]
2-Aminopyridine-3-boronic acidC₅H₇BN₂O₂---------[5]
6-Chloropyridine-3-boronic acidC₅H₅BClNO₂---------[6]
5-Bromopyridine-3-boronic acidC₅H₅BBrNO₂---------[7]

Data for some compounds is still being compiled from crystallographic databases.

Experimental Protocols

The determination of the crystal structure of pyridineboronic acid derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of pyridineboronic acid derivatives can be achieved through various methods, with the most common being the reaction of a corresponding halopyridine with an organolithium reagent followed by quenching with a trialkyl borate.

General Synthesis of Pyridine-4-boronic acid: [3]

  • 4-Bromopyridine is dissolved in anhydrous deoxygenated tetrahydrofuran in a Schlenk flask under an argon atmosphere.

  • The reaction mixture is cooled to -78 °C.

  • n-Butyllithium is added dropwise, and the mixture is stirred for one hour.

  • Trimethyl borate is then added, and the reaction is allowed to proceed for another hour at -78 °C before slowly warming to room temperature and stirring overnight.

  • The reaction is quenched with hydrochloric acid.

  • The product, pyridine-4-boronic acid hydrochloride, is purified by recrystallization from hexane.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution of the purified compound. Common techniques include:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent to form a near-saturated solution. The solvent is then allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

X-ray Diffraction and Structure Determination

The following workflow outlines the general procedure for determining the crystal structure of a pyridineboronic acid derivative using single-crystal X-ray diffraction.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Analysis and Validation Synthesis Synthesis of Pyridineboronic Acid Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Data Collection Mounting->XRD Processing Data Processing and Reduction XRD->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Analysis of Geometric Parameters and Intermolecular Interactions Validation->Analysis Deposition Deposition to Crystallographic Database (e.g., CCDC) Analysis->Deposition

Workflow for X-ray Crystallography of Pyridineboronic Acid Derivatives.

1. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated to collect a complete dataset of diffraction intensities.

3. Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are also measured.

4. Structure Solution: The initial positions of the atoms in the crystal are determined using methods such as direct methods or the Patterson function.

5. Structure Refinement: The atomic positions and their thermal displacement parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

6. Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking, are then analyzed to understand the crystal packing.

Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is crucial for understanding how pyridineboronic acid derivatives interact with biological targets, such as enzymes. For instance, the boronic acid moiety can form a covalent bond with a serine residue in the active site of a protease, leading to inhibition. The overall shape and electronic properties of the molecule, dictated by its crystal structure, determine the specificity and potency of this interaction.

G PBA Pyridineboronic Acid Derivative Covalent_Bond Reversible Covalent Bond Formation (Boronic acid with active site Serine) PBA->Covalent_Bond Enzyme Target Enzyme (e.g., Protease) Enzyme->Covalent_Bond Inhibition Enzyme Inhibition Covalent_Bond->Inhibition Therapeutic_Effect Therapeutic Effect Inhibition->Therapeutic_Effect

Mechanism of Enzyme Inhibition by Pyridineboronic Acid Derivatives.

This guide provides a foundational understanding of the crystallographic analysis of pyridineboronic acid derivatives. The presented data and protocols are intended to aid researchers in the fields of drug discovery and materials science in their efforts to design and synthesize novel compounds with tailored properties.

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of 2-pyridylboronic acids as coupling partners presents a significant challenge due to their inherent instability and propensity for protodeboronation, a side reaction that cleaves the carbon-boron bond. This guide provides a comparative overview of various palladium catalyst systems for the Suzuki coupling of 2-pyridylboronic acids and their derivatives, with supporting experimental data and detailed protocols to aid in the selection of the most effective catalyst for this challenging transformation.

Performance Comparison of Palladium Catalysts

The choice of palladium precursor and, critically, the ancillary ligand, plays a pivotal role in the success of the Suzuki coupling of 2-pyridylboronic acids. Below is a summary of the performance of several catalyst systems, compiled from various studies. It is important to note that direct comparison is challenging as reaction conditions vary between studies.

Catalyst System2-Pyridylboronic Acid DerivativeCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / Ligand 1Lithium triisopropyl 2-pyridylboronate3,5-(bis-trifluoromethyl)bromobenzeneKFDioxane1001282[1]
Pd₂(dba)₃ / Ligand 1Lithium triisopropyl 2-pyridylboronate4-bromoanisoleKFDioxane1001274[1]
Pd₂(dba)₃ / Ligand 2Lithium triisopropyl 2-pyridylboronate4-chlorobenzonitrileKFDioxane1001273[1]
Pd(OAc)₂ / XPhos3-Pyridylboronic acid2-chloro-m-xyleneK₃PO₄n-Butanol100-12018-2481[2][3]
Pd(OAc)₂ / XPhos3-Pyridylboronic acid3-chloro-2-aminopyridineK₃PO₄n-Butanol100-12018-24>95[2][3]
Pd[P(t-Bu)₃]₂2-Pyridyl MIDA boronateAryl/Heteroaryl HalidesK₃PO₄Dioxane/H₂O8012High[4][5]
Pd(dppf)Cl₂2-Pyridylboronic acidAryl HalideNa₂CO₃DioxaneReflux867-69[6]

Ligand Structures:

  • Ligand 1: A phosphite ligand.

  • Ligand 2: A phosphine oxide ligand.

  • XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

  • P(t-Bu)₃: Tri(tert-butyl)phosphine.

  • dppf: 1,1'-Bis(diphenylphosphino)ferrocene.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of a 2-pyridylboronic acid derivative with an aryl halide is provided below. This protocol can be adapted based on the specific catalyst system and substrates used.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the 2-pyridylboronic acid or its derivative (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, n-butanol, or a mixture with water) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 8-24 hours), monitoring the progress by TLC or GC/MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Product Isolation & Analysis Reactants Aryl Halide 2-Pyridylboronic Acid Derivative Base Setup Combine Reactants & Catalyst Inert Atmosphere Reactants->Setup Catalyst Palladium Precursor Ligand Catalyst->Setup Solvent Degassed Solvent Solvent->Setup Heating Heat to Desired Temperature Setup->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Quench Reaction Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS Purification->Analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of 2-pyridylboronic acids is a challenging yet crucial transformation in the synthesis of pharmaceuticals and functional materials. The key to success lies in the careful selection of the palladium catalyst system and the use of stabilized 2-pyridylboron reagents. Catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and P(t-Bu)₃ have demonstrated high efficacy in these couplings.[2][3] The use of boronic acid derivatives like MIDA boronates or triisopropylboronates can significantly improve reaction outcomes by mitigating the issue of protodeboronation.[1][4][5] This guide provides a starting point for researchers to navigate the complexities of this reaction and select the most promising conditions for their specific application.

References

A Comparative Guide to the Characterization of Impurities in (2-Ethylpyridin-4-yl)boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of boronic acids is of paramount importance in drug development and organic synthesis, particularly when utilized in cross-coupling reactions where impurities can significantly impact reaction efficiency, yield, and the purity of the final product. This guide provides a comparative overview of the characterization of impurities in the synthesis of (2-Ethylpyridin-4-yl)boronic acid. Due to the limited availability of public experimental data for this specific compound, this guide incorporates established knowledge from analogous pyridinylboronic acids to present a comprehensive analytical framework.

Likely Synthetic Routes and Potential Impurities

The most common synthetic route to pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by quenching with a trialkyl borate. For this compound, this would typically involve the reaction of 4-halo-2-ethylpyridine (where halo is typically Br or Cl) with an organolithium reagent (like n-BuLi) or a Grignard reagent, followed by reaction with a borate ester (e.g., triisopropyl borate) and subsequent hydrolysis.

Based on this common synthetic pathway, a range of potential impurities can be anticipated. Understanding these impurities is the first step in developing robust analytical methods for their detection and quantification.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity ClassSpecific ExampleOriginPotential Impact
Starting Materials 4-Bromo-2-ethylpyridineIncomplete reactionCan lead to byproducts in subsequent reactions.
Protodeboronation 2-EthylpyridineCleavage of the C-B bond by protons (from solvent or incomplete quenching).Reduces yield and can be difficult to separate from the product.
Homocoupling 4,4'-Di(2-ethylpyridinyl)Coupling of two organometallic intermediates.Difficult to remove and can interfere with desired coupling reactions.
Anhydrides (2-Ethylpyridin-4-yl)boroxineDehydration of the boronic acid (trimerization).Can affect the reactivity and solubility of the boronic acid.
Oxidation Products 2-Ethylpyridin-4-olOxidation of the boronic acid.[1]Can be a significant impurity depending on storage and handling.
Isomeric Impurities (2-Ethylpyridin-3-yl)boronic acidNon-regioselective metalation if starting from a dihalopyridine.May have different reactivity and lead to isomeric products.
Comparative Analysis of Characterization Techniques

A multi-technique approach is often necessary for a comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of analytical characterization in this context.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesLimitationsTypical Detection Limit
HPLC-UV Separation based on polarity, with UV detection.Robust, quantitative, and widely available. Good for non-volatile impurities.Requires a chromophore. Co-elution can be an issue.µg/mL range
LC-MS Separation by HPLC with mass spectrometry detection.High sensitivity and specificity. Provides molecular weight information for impurity identification.Requires volatile mobile phase buffers. Ionization efficiency can vary.ng/mL to pg/mL range
GC-MS Separation of volatile compounds based on boiling point and polarity, with mass spectrometry detection.Excellent for identifying and quantifying volatile impurities like 2-ethylpyridine.Not suitable for non-volatile boronic acids and their anhydrides without derivatization.Sub-ppm levels for volatile analytes
¹H NMR Provides structural information based on the chemical environment of protons.Excellent for structural elucidation and can be quantitative (qNMR).Lower sensitivity than chromatographic methods. Complex mixtures can lead to overlapping signals.~0.1% (by mole)
¹¹B NMR Specific for boron-containing species.Can distinguish between trigonal boronic acid and tetrahedral boroxine.Broad signals can make quantification challenging.-

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector, and/or a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or by MS.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile. Due to the potential for on-column degradation of boronic acids, especially pinacol esters, using aprotic diluents and basic mobile phases (pH > 10) can sometimes improve stability.[2]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the detection of volatile impurities such as the protodeboronation product, 2-ethylpyridine.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Temperature Program: An initial temperature of around 60-80°C, followed by a ramp to a final temperature of 250-300°C.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for the structural confirmation of the main product and the identification of impurities.

  • ¹H NMR:

    • Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The use of a coordinating solvent can help to break down boroxine trimers, resulting in sharper signals.

    • Analysis: Identify impurity signals by their characteristic chemical shifts and coupling patterns. Purity can be estimated by integrating the signals of the main compound and the impurities relative to an internal standard (for qNMR).

  • ¹¹B NMR:

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm). The relative integration of these signals can provide the ratio of the two species.

Visualizing Impurity Formation and Analysis

Diagrams can help to clarify complex relationships and workflows.

Potential Impurity Formation Pathways 4-Halo-2-ethylpyridine 4-Halo-2-ethylpyridine Organometallic Intermediate Organometallic Intermediate 4-Halo-2-ethylpyridine->Organometallic Intermediate Halogen-Metal Exchange This compound This compound Organometallic Intermediate->this compound Borylation & Hydrolysis 2-Ethylpyridine 2-Ethylpyridine Organometallic Intermediate->2-Ethylpyridine Protodeboronation Homocoupling Product Homocoupling Product Organometallic Intermediate->Homocoupling Product Homocoupling Boroxine Boroxine This compound->Boroxine Dehydration (Reversible) Oxidation Product Oxidation Product This compound->Oxidation Product Oxidation

Caption: Potential impurity formation pathways.

General Workflow for Impurity Analysis cluster_techniques Crude Product Crude Product Sample Preparation Sample Preparation Crude Product->Sample Preparation Analytical Techniques Analytical Techniques Sample Preparation->Analytical Techniques Data Analysis Data Analysis Analytical Techniques->Data Analysis HPLC HPLC Analytical Techniques->HPLC GC-MS GC-MS Analytical Techniques->GC-MS NMR NMR Analytical Techniques->NMR Impurity Profile Impurity Profile Data Analysis->Impurity Profile

Caption: General workflow for impurity analysis.

By understanding the potential impurities and selecting the appropriate analytical methods, researchers can ensure the quality and reliability of their synthetic processes involving this compound. A combination of chromatographic and spectroscopic techniques will provide the most comprehensive impurity profile, which is essential for the development of robust and reproducible synthetic procedures in the pharmaceutical industry.

References

A Spectroscopic Showdown: Unmasking the Differences Between Boronic Acids and Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle yet significant differences between boronic acids and their corresponding boronate esters are pivotal in applications ranging from organic synthesis to chemical sensing. This guide provides an objective, data-driven comparison of their spectroscopic properties, offering a clear framework for their identification, characterization, and strategic application.

The core distinction between a boronic acid and a boronate ester lies in the hybridization state of the boron atom and its bonding environment. Boronic acids feature a trigonal planar, sp²-hybridized boron atom covalently bonded to an organic group and two hydroxyl groups. In contrast, the formation of a boronate ester involves the reaction of a boronic acid with a diol, resulting in a tetracoordinate, sp³-hybridized boron atom in a cyclic structure. This fundamental structural variance gives rise to distinct spectroscopic signatures, which are critical for monitoring reactions and understanding intermolecular interactions.

At a Glance: Key Spectroscopic Distinctions

Spectroscopic TechniqueBoronic Acid (R-B(OH)₂)Boronate Ester (R-B(OR')₂)Key Differentiating Features
¹¹B NMR Spectroscopy ~28-33 ppm (trigonal)[1]~2-20 ppm (tetrahedral)[2][3]Significant upfield shift upon esterification due to change in hybridization from sp² to sp³.
¹H NMR Spectroscopy -OH protons often broad and exchangeableAppearance of characteristic signals for the diol moiety's protons.Monitoring the disappearance of diol signals and appearance of ester signals confirms formation.
Infrared (IR) Spectroscopy Strong, broad O-H stretch (~3200-3600 cm⁻¹); B-O stretch (~1330-1380 cm⁻¹)[4]Absence or significant reduction of broad O-H stretch; Characteristic B-O stretches (~1310-1350 cm⁻¹) and C-O stretches (~1220-1240 cm⁻¹)[4]The disappearance of the broad O-H band is a strong indicator of boronate ester formation.
UV-Vis Spectroscopy Absorption profile dependent on the aryl substituent.Formation of boronate ester can lead to shifts in the absorption maxima.[1]Changes in λₘₐₓ can be used to monitor binding events, particularly in sensor applications.
Fluorescence Spectroscopy Fluorescence properties are dependent on the appended fluorophore.Can induce significant changes in fluorescence intensity ("turn-on" or "turn-off") upon ester formation.[5][6]This phenomenon is the basis for many fluorescent probes for saccharides and other diols.

Delving Deeper: A Spectroscopic Breakdown

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Boron Core

¹¹B NMR spectroscopy is arguably the most definitive technique for distinguishing between boronic acids and boronate esters. The chemical shift of the boron nucleus is highly sensitive to its coordination environment.

  • Boronic Acids: The sp²-hybridized boron atom in a trigonal planar geometry results in a chemical shift typically observed in the downfield region of the ¹¹B NMR spectrum, generally between 28 and 33 ppm.[1]

  • Boronate Esters: Upon reaction with a diol, the boron atom becomes sp³-hybridized and adopts a tetrahedral geometry. This increased shielding of the boron nucleus leads to a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between 2 and 20 ppm.[2][3] The exact chemical shift can be influenced by the structure of the diol and the solvent.

¹H NMR spectroscopy also provides valuable, albeit indirect, evidence for boronate ester formation. The disappearance of the signals corresponding to the free diol and the appearance of new, often shifted, signals for the diol protons within the boronate ester structure confirm the reaction. The hydroxyl protons of the boronic acid are often broad and may not be easily observed due to chemical exchange.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy allows for the identification of key functional groups and changes in bonding upon esterification.

  • Boronic Acids: A prominent feature in the IR spectrum of a boronic acid is a strong and broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. Another characteristic band is the B-O stretching vibration, which typically appears around 1330-1380 cm⁻¹.[4]

  • Boronate Esters: The most telling change upon formation of a boronate ester is the disappearance or significant attenuation of the broad O-H stretching band. Concurrently, characteristic B-O stretching vibrations are observed, often in the 1310-1350 cm⁻¹ region, along with C-O stretching bands from the diol backbone between 1220-1240 cm⁻¹.[4] However, it is important to note that the fingerprint region can be complex, and assignments should be made with care, as vibrational bands can overlap with other functionalities.[7]

UV-Vis and Fluorescence Spectroscopy: Harnessing Electronic Transitions

UV-Vis and fluorescence spectroscopy are particularly powerful for studying the interactions of boronic acids with diols, forming the basis of many chemical sensors.

  • UV-Vis Spectroscopy: The formation of a boronate ester can perturb the electronic structure of an aromatic boronic acid, leading to a shift in the maximum absorption wavelength (λₘₐₓ).[1] This change, while sometimes subtle, can be monitored to determine binding constants and reaction kinetics.

  • Fluorescence Spectroscopy: Boronic acids appended with a fluorophore often exhibit changes in their fluorescence properties upon binding to diols. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.[5][6] This phenomenon is often attributed to the modulation of photoinduced electron transfer (PET) or other photophysical processes upon the change in the boron's electronic environment during esterification.

Experimental Corner: Protocols for Spectroscopic Analysis

¹¹B NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid or boronate ester in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Instrumentation: Utilize a multinuclear NMR spectrometer equipped with a boron-observe probe.

  • Acquisition Parameters: Acquire the spectrum with a spectral width appropriate for the expected chemical shift range. Use a relaxation delay of 1-2 seconds. Proton decoupling is typically employed to obtain sharp singlets. The number of scans will depend on the sample concentration.

  • Referencing: The spectrum is typically referenced externally to BF₃·OEt₂ (δ = 0 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet should be collected and subtracted from the sample spectrum.

Logical Workflow: From Boronic Acid to Boronate Ester Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a boronate ester from a boronic acid and a diol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Spectroscopic Analysis cluster_results Expected Results BoronicAcid Boronic Acid (R-B(OH)₂) Reaction Esterification BoronicAcid->Reaction Diol Diol (HO-R'-OH) Diol->Reaction BoronateEster Boronate Ester (R-B(OR')₂) Reaction->BoronateEster NMR ¹¹B NMR Analysis BoronateEster->NMR IR IR Analysis BoronateEster->IR UV_Fluorescence UV-Vis/Fluorescence (if applicable) BoronateEster->UV_Fluorescence NMR_Result Upfield Shift (sp² → sp³) NMR->NMR_Result IR_Result Disappearance of -OH Stretch IR->IR_Result UV_Fluorescence_Result Change in Signal UV_Fluorescence->UV_Fluorescence_Result

Caption: Workflow for boronate ester synthesis and characterization.

By leveraging this comprehensive spectroscopic toolkit, researchers can confidently navigate the chemistry of boronic acids and their ester derivatives, paving the way for innovations in synthesis, sensing, and materials science.

References

Evaluating the Therapeutic Potential of Heterocyclic Boronic Acid Derivatives as VCP/p97 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

This guide provides an objective comparison of heterocyclic boronic acid derivatives targeting the Valosin-Containing Protein (VCP/p97), a key regulator of protein homeostasis. The information presented, supported by experimental data, offers critical insights for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in oncology. Boronic acids represent a promising class of enzyme inhibitors, with their unique ability to form reversible covalent bonds with key active site residues.[1] The pyridine motif, a common feature in many pharmaceuticals, makes pyridinylboronic acids and related heterocyclic structures attractive scaffolds in drug design.[2][3]

Comparative Analysis of VCP/p97 Inhibitors

VCP/p97 is an AAA+ ATPase essential for a multitude of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[4][5] Its inhibition leads to the accumulation of misfolded, polyubiquitinated proteins, triggering ER stress and ultimately leading to apoptosis, particularly in cancer cells with high protein turnover.[5] This makes VCP/p97 a compelling target for cancer therapy.[6]

Recent studies have identified novel pyrimidine molecules containing a boronic acid moiety as potent VCP/p97 inhibitors.[4][7] The following table summarizes the inhibitory activity of a lead compound from this class and compares it with other known, non-boronic acid VCP/p97 inhibitors.

Compound IDChemical ClassVCP/p97 Enzymatic IC50 (nM)A549 Cell Proliferation IC50 (µM)RPMI-8226 Cell Proliferation IC50 (µM)Mechanism of Action
Compound 17 Pyrimidine Boronic Acid54.72.800.86ATP-competitive
NMS-873 Non-boronic acid / Allosteric300.3Not ReportedAllosteric
DBeQ Non-boronic acid / Quinazoline1301.5Not ReportedATP-competitive
CB-5083 Non-boronic acid / Adamantane200.250.11ATP-competitive

Data for Compound 17 sourced from a study on novel pyrimidine boronic acids.[7] Data for NMS-873, DBeQ, and CB-5083 are representative values from literature for comparative purposes.[6][8][9]

Key Experimental Protocols

Accurate evaluation of VCP/p97 inhibitors requires robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

VCP/p97 ATPase Activity Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of purified VCP/p97 enzyme. The protocol utilizes a bioluminescence-based assay to measure the amount of ATP remaining after the enzymatic reaction.[10]

Materials:

  • Purified recombinant human VCP/p97 protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100

  • ATP solution (e.g., 200 µM in assay buffer)

  • Test compounds (e.g., (2-Ethylpyridin-4-yl)boronic acid derivatives) dissolved in DMSO

  • BIOMOL Green reagent or equivalent ADP detection system (e.g., Transcreener ADP² Assay)[1][11]

  • 96-well or 384-well solid white plates

Procedure:

  • Prepare the enzyme solution by diluting purified VCP/p97 to the desired concentration (e.g., 25 nM) in assay buffer.[11]

  • Dispense 20 µL of the enzyme solution into each well of the multi-well plate.

  • Add 10 µL of the test compound at various concentrations (typically a serial dilution). For controls, add DMSO vehicle.

  • Incubate the plate at room temperature for 60 minutes to allow for compound binding.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction at room temperature for a defined period (e.g., 35-60 minutes).[1][8]

  • Stop the reaction and measure the remaining ATP or generated ADP by adding 50 µL of the detection reagent (e.g., BIOMOL Green or Transcreener reagent).[1][8]

  • Read the signal (absorbance or fluorescence polarization) on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Polyubiquitin Accumulation (Cell-Based)

This assay confirms target engagement in a cellular context by measuring the accumulation of polyubiquitinated proteins, a direct downstream consequence of VCP/p97 inhibition.

Materials:

  • Cancer cell lines (e.g., A549, RPMI-8226)

  • Cell culture medium and supplements

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-K48-ubiquitin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treat cells with the test compound at desired concentrations for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).[5]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[5]

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody against K48-ubiquitin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative increase in polyubiquitinated proteins compared to the control. Re-probe the membrane for a loading control to ensure equal protein loading.

Visualizing Mechanisms and Workflows

Signaling Pathway

VCP/p97 is a critical node in the Ubiquitin-Proteasome System. It functions by recognizing and segregating polyubiquitinated proteins from cellular complexes or structures, thereby facilitating their subsequent degradation by the 26S proteasome.[12][13] Inhibition of VCP/p97 ATPase activity causes these ubiquitinated substrates to accumulate, leading to proteotoxic stress and apoptosis.

VCP/p97's role in the Ubiquitin-Proteasome Pathway and its inhibition.
Experimental Workflow

The discovery and validation of a novel therapeutic agent like a this compound derivative follows a structured, multi-stage process. This workflow ensures that only the most promising candidates with desirable activity and safety profiles advance toward clinical development.

A generalized workflow for inhibitor discovery and development.

References

Safety Operating Guide

Proper Disposal of (2-Ethylpyridin-4-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (2-Ethylpyridin-4-yl)boronic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound, containing both a boronic acid functional group and a pyridine ring, requires careful handling as it presents a combination of hazards associated with both classes of chemicals. Adherence to the following procedures is essential for maintaining a safe and regulatory-compliant laboratory.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber)To prevent skin contact and absorption.[1][2]
Body Protection Standard laboratory coatTo protect clothing and skin from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid the inhalation of dust or vapors.[1][2][4]

In the event of a spill, evacuate the area. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[2][3] Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Hazard Summary
Hazard ClassificationCategoryHazard Statement
Skin Irritation 2H315: Causes skin irritation.[1][5][6]
Serious Eye Irritation 2AH319: Causes serious eye irritation.[1][5][6]
Specific Target Organ Toxicity — Single Exposure 3H335: May cause respiratory irritation.[1][5][6]
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[5][6]
Flammability -Pyridine derivatives can be flammable.[2]
Toxicity -Pyridine derivatives are known to be toxic.[2][7]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service or your institution's EHS department.[4][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][4][8]

Waste Segregation and Collection
  • Characterize the Waste : All waste containing this compound must be classified as hazardous chemical waste.[2][8]

  • Segregate Waste Streams : Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids.[2][8] It should be collected as a standalone waste stream.

  • Solid Waste : Collect unused or waste this compound powder and any contaminated solids (e.g., weighing paper, gloves, absorbent pads) in a designated, sealable container clearly labeled for hazardous waste.[8]

  • Liquid Waste : Collect solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[8]

Waste Container Labeling

Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly and securely labeled with the following information:

  • The words "Hazardous Waste ".[3]

  • The full chemical name: "This compound " (no chemical formulas or abbreviations).[3]

  • A clear indication of the associated hazards (e.g., Irritant, Toxic).[2]

  • For mixtures, list all constituents and their approximate percentages.[3]

Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[2] This area should be well-ventilated and away from incompatible materials. Follow your institution's guidelines for the storage duration of hazardous waste.

Disposal of Empty Containers

Empty containers of this compound must be decontaminated before disposal.[8][9]

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The first rinsate must be collected and disposed of as liquid hazardous waste.[8][9] Subsequent rinses may also need to be collected depending on institutional policies.

  • Final Disposal : After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for non-hazardous laboratory glass or plastic.[8]

Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the collected waste.

Experimental Protocols

While in-lab neutralization of small quantities of some weak boronic acids may be possible, it is generally not recommended for pyridine-containing compounds due to their toxicity and the potential for hazardous reactions.[1][2] The recommended and safest protocol is professional disposal.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Start: Generation of This compound waste ppe Wear appropriate PPE: Safety goggles, gloves, lab coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from incompatible materials classify->segregate collect Collect in a labeled, sealed container segregate->collect label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards collect->label_waste store Store in designated Satellite Accumulation Area label_waste->store disposal Arrange for pickup by EHS or licensed disposal company store->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.